Boc-D-Thr(Bzl)-OH
Description
The exact mass of the compound Boc-O-benzyl-D-threonine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPLTPDOISPTE-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912196 | |
| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69355-99-3 | |
| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Sentinel of Synthesis: An In-depth Technical Guide to the Benzyl Protecting Group in Boc-D-Thr(Bzl)-OH
For Immediate Release
In the intricate world of peptide synthesis and drug development, the precise control of chemical reactions is paramount. The strategic use of protecting groups allows for the sequential and orderly assembly of amino acids into complex peptide chains. This technical guide delves into the critical role of the benzyl (B1604629) (Bzl) protecting group for the threonine side chain in the widely used building block, N-α-(tert-butyloxycarbonyl)-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH). This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this fundamental component of solid-phase peptide synthesis (SPPS).
Introduction: The Architecture of this compound
This compound is a derivative of the amino acid D-threonine, engineered for use in Boc/Bzl solid-phase peptide synthesis.[1] Its structure is characterized by two key protecting groups:
-
The Boc (tert-butyloxycarbonyl) Group: This group temporarily protects the α-amino group of the threonine. Its key feature is its lability to moderate acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide chain elongation.[2]
-
The Benzyl (Bzl) Group: This group protects the hydroxyl (-OH) functional group on the side chain of the threonine residue. It is classified as a "semi-permanent" protecting group due to its stability under the acidic conditions used to remove the Boc group.[2] Its removal requires much stronger acidic conditions, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are applied at the final stage of synthesis to cleave the completed peptide from the solid support and remove all side-chain protecting groups.[3]
The Core Function of the Benzyl Protecting Group
The primary role of the benzyl group in this compound is to prevent the nucleophilic hydroxyl side chain of threonine from participating in unwanted side reactions during peptide synthesis. Without this protection, the hydroxyl group could:
-
Be acylated during the coupling step, leading to branched peptides or chain termination.
-
Undergo other modifications during the repeated cycles of Boc deprotection.
The benzyl group is introduced as a benzyl ether, which is stable to the repetitive TFA treatments used for Boc removal throughout the synthesis.[4] This chemical orthogonality is the cornerstone of the Boc/Bzl protection strategy, ensuring the integrity of the growing peptide chain.
Quantitative Data on Protecting Group Stability and Removal
While precise quantitative data for the stability of the Thr(Bzl) group under various conditions is dispersed throughout the literature, the following table summarizes the established principles and typical efficiencies of the deprotection methods.
| Protecting Group | Reagent/Condition for Removal | Stability/Cleavage Efficiency | Notes |
| Boc | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | >99% removal in ~30 minutes | This is a routine, high-efficiency deprotection step in each SPPS cycle. |
| Benzyl (Bzl) | Anhydrous Hydrogen Fluoride (HF) | High cleavage efficiency (>95%) | The standard "high HF" procedure effectively removes the benzyl ether. Scavengers are required. |
| Benzyl (Bzl) | Trifluoromethanesulfonic Acid (TFMSA) | High cleavage efficiency (>95%) | An alternative to HF that does not require specialized apparatus. Efficacy can be sequence and resin dependent.[5] |
| Benzyl (Bzl) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | High cleavage efficiency (>99%) | A milder deprotection method, but not compatible with solid-phase synthesis or other reducible groups (e.g., Trp). |
| Benzyl (Bzl) | 50% TFA in DCM | Very High Stability (<1% cleavage) | The benzyl group is largely resistant to the conditions used for Boc deprotection, which is crucial for the strategy's success. |
Detailed Experimental Protocols
Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved from Boc-D-Thr-OH. A general procedure involves the formation of a benzyl ether under basic conditions.
Materials:
-
Boc-D-Thr-OH
-
Benzyl bromide (Bzl-Br)
-
Sodium hydride (NaH) or a milder base like silver oxide (Ag₂O)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure (Illustrative Williamson Ether Synthesis):
-
Dissolve Boc-D-Thr-OH in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add NaH to deprotonate the hydroxyl and carboxylic acid groups.
-
Add benzyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by chromatography to yield this compound.
Coupling of this compound in Boc-SPPS
The following is a standard manual protocol for a single coupling cycle in Boc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole)[6]
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF, DCM
Procedure (HBTU activation):
-
In a separate vessel, dissolve 3 equivalents of this compound, 3 equivalents of HBTU, and 6 equivalents of DIEA in DMF. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser test (which should be negative).
-
After a negative Kaiser test, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection (HF Protocol)
Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% 1,2-ethanedithiol) to trap reactive carbocations.[7]
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add the scavenger mixture.
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully distill the anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum evaporation.
-
Suspend the residue in cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide multiple times with cold ether to remove scavengers and organic-soluble byproducts.
-
Dry the crude peptide under vacuum.
Visualizing the Workflow
The following diagrams illustrate the key chemical structures and processes involved in the use of this compound.
Caption: Chemical structure of this compound.
Caption: Workflow for a single cycle in Boc-SPPS.
Caption: Final cleavage and deprotection workflow.
Conclusion
The benzyl group in this compound serves as a robust and reliable protecting group for the threonine side chain, essential for the successful execution of Boc/Bzl solid-phase peptide synthesis. Its stability to the conditions required for temporary Boc group removal, combined with its efficient cleavage under strong acid conditions, makes it an indispensable tool in the synthesis of complex peptides for research and pharmaceutical development. A thorough understanding of its role, stability, and the associated experimental protocols is fundamental for any scientist working in the field of peptide chemistry.
References
An In-depth Technical Guide on the Mechanism of Boc-D-Thr(Bzl)-OH in Boc-SPPS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and mechanism of N-α-tert-butyloxycarbonyl-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH) in Boc-based solid-phase peptide synthesis (Boc-SPPS). It delves into the core principles of its application, potential side reactions, and detailed experimental protocols to facilitate its effective use in the synthesis of peptides for research and drug development.
Introduction to Boc-SPPS and the Role of Protected Threonine
Boc-SPPS is a foundational methodology for the chemical synthesis of peptides. The strategy relies on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. The synthesis is carried out on a solid support, typically a resin, allowing for the stepwise addition of amino acids to build the desired peptide sequence.
Threonine, with its secondary hydroxyl group on the side chain, requires protection to prevent undesirable side reactions during peptide synthesis, such as O-acylation. In the context of Boc-SPPS, the benzyl (B1604629) (Bzl) ether is a commonly employed protecting group for the threonine side chain. This protection scheme, known as the Boc/Bzl strategy, utilizes orthogonal acid lability: the Nα-Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the more robust O-benzyl group requires a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for its removal during the final cleavage step.
This compound is the standard building block for incorporating a D-threonine residue into a peptide chain using this strategy. The use of the D-enantiomer is crucial for the synthesis of peptides with specific conformational properties or resistance to enzymatic degradation.
The Core Mechanism of this compound in the Boc-SPPS Cycle
The incorporation of this compound into a growing peptide chain follows the standard, cyclical four-step process of Boc-SPPS:
-
Deprotection: The Nα-Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in dichloromethane (B109758) (DCM). This exposes a free amino group on the N-terminus of the peptide chain.
-
Neutralization: The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA), in a process that can be performed as a discrete step or in situ during the subsequent coupling reaction.[1][2][3]
-
Coupling: The incoming this compound is activated and coupled to the free N-terminal amine of the resin-bound peptide. Activation is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle of deprotection and coupling.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled.
Data Presentation: Coupling Efficiency of Threonine Derivatives
Threonine is often cited as a "difficult" amino acid to couple due to the steric hindrance posed by its β-branched side chain. This can lead to incomplete coupling reactions and the formation of deletion sequences. While specific quantitative data for the coupling efficiency of this compound is not extensively tabulated in the literature, a study by Young et al. on the coupling efficiencies of amino acids in Boc-SPPS identified threonine as one of the most difficult carboxyl-reacting amino acids.[4] Couplings involving threonine were frequently found to be "incomplete" (≤ 99% coupling) or "highly incomplete" (≤ 98% coupling) when monitored by the ninhydrin (B49086) test.[4]
To address this challenge, strategies such as "double coupling," where the coupling step is repeated with fresh reagents, are often employed to drive the reaction to completion.
| Amino Acid Type | Coupling Difficulty | Common Strategy for High Yield | Monitoring Method |
| Threonine | High (Steric Hindrance) | Double Coupling | Ninhydrin (Kaiser) Test |
| Histidine | High | Side-chain protection (e.g., DNP, Tos) | Ninhydrin (Kaiser) Test |
| Arginine | High | Use of potent coupling reagents | Ninhydrin (Kaiser) Test |
| Valine | High | Double Coupling | Ninhydrin (Kaiser) Test |
| Isoleucine | High | Double Coupling | Ninhydrin (Kaiser) Test |
Table 1: Comparative Coupling Difficulty of Selected Amino Acids in Boc-SPPS.
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving this compound in a manual Boc-SPPS workflow.
Nα-Boc Deprotection
Objective: To remove the temporary Boc protecting group from the N-terminus of the resin-bound peptide.
Reagents:
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
DCM for washing.
-
N,N-Dimethylformamide (DMF) for washing.
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM and add the deprotection solution to the resin.
-
Agitate the mixture for 1-2 minutes and drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual acid.
Neutralization
Objective: To neutralize the N-terminal ammonium (B1175870) trifluoroacetate salt to a free amine.
Reagents:
-
Neutralization Solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF or DCM.
-
DMF or DCM for washing.
Procedure:
-
To the deprotected peptide-resin, add the neutralization solution.
-
Agitate for 1-2 minutes.
-
Repeat the neutralization step two more times.
-
Wash the resin with DMF (3-5 times) to remove excess base.
In situ Neutralization Protocol: For "difficult" sequences, in situ neutralization can improve coupling efficiency by minimizing aggregation of the neutralized peptide-resin.[1][2][3][5] In this protocol, the neutralization and coupling steps are combined. The activated this compound solution containing DIEA is added directly to the TFA salt of the peptide-resin.
Coupling of this compound
Objective: To form a peptide bond between the activated this compound and the free N-terminus of the peptide-resin.
Reagents:
-
This compound (3-4 equivalents relative to resin loading).
-
Coupling Reagent: Dicyclohexylcarbodiimide (DCC) (1 equivalent based on the amino acid).
-
Additive: 1-Hydroxybenzotriazole (HOBt) (1 equivalent based on the amino acid).
-
Solvent: DMF or a mixture of DCM/DMF.
Procedure:
-
Dissolve this compound and HOBt in a minimal amount of DMF.
-
Add a solution of DCC in DCM to the amino acid solution.
-
Allow the activation to proceed for 10-15 minutes at 0°C. The formation of dicyclohexylurea (DCU) precipitate will be observed.
-
Filter the DCU precipitate and add the filtrate containing the activated amino acid to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, a second coupling with fresh reagents (double coupling) is recommended.
-
Monitor the completion of the reaction using the qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
After a complete coupling, wash the resin thoroughly with DMF and DCM to remove any remaining reagents and byproducts.
Final Cleavage and Deprotection of the Benzyl Group
Objective: To cleave the completed peptide from the resin and simultaneously remove the O-benzyl side-chain protecting group.
Reagents:
-
Anhydrous Hydrogen Fluoride (HF).
-
Scavenger: Anisole or p-cresol (B1678582) (to trap the benzyl carbocations).
-
Diethyl ether (for precipitation).
Procedure (requires specialized HF cleavage apparatus and stringent safety precautions):
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the scavenger (e.g., anisole, ~1 mL per gram of resin).
-
Cool the reaction vessel to -5 to 0°C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the incorporation of this compound and the subsequent cleavage steps.
Racemization
The activation of the carboxylic acid of this compound can lead to racemization at the α-carbon, although this is generally less of a concern for Boc-protected amino acids compared to some other protecting groups. The use of coupling additives like HOBt significantly suppresses this side reaction by minimizing the formation of the highly racemization-prone oxazolone (B7731731) intermediate.
N-O Acyl Shift
During the final HF cleavage, the strong acidic conditions can promote an intramolecular N-to-O acyl shift. This involves the migration of the acyl group from the nitrogen of the preceding amino acid to the hydroxyl group of the threonine side chain, forming an ester linkage. This side reaction is reversible.[6]
Mitigation: The N-O acyl shift can be reversed by treating the crude peptide with a weak base after cleavage. Dissolving the peptide in a solution of 10% (w/v) ammonium bicarbonate for approximately 30 minutes before lyophilization will facilitate the reverse O-to-N acyl migration, restoring the correct peptide bond.
Mandatory Visualizations
Caption: The Boc-SPPS cycle for the incorporation of this compound.
Caption: Final cleavage and deprotection of the peptide from the resin.
Caption: Mechanism of the N-O acyl shift and its reversal.
Conclusion
This compound is an essential building block for the synthesis of D-threonine-containing peptides via Boc-SPPS. While the steric hindrance of the threonine side chain presents a coupling challenge, this can be effectively overcome by employing strategies such as double coupling and careful monitoring of the reaction progress. Awareness of potential side reactions, particularly the N-O acyl shift during final cleavage, and the implementation of appropriate mitigation strategies are crucial for obtaining the desired peptide in high purity and yield. The protocols and information provided in this guide serve as a comprehensive resource for researchers to successfully utilize this compound in their peptide synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Boc-D-Thr(Bzl)-OH and Boc-L-Thr(Bzl)-OH: Key Differences and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the key differences between the enantiomeric pair Boc-D-Thr(Bzl)-OH and Boc-L-Thr(Bzl)-OH. These compounds are critical building blocks in peptide synthesis, particularly within drug discovery and development, where the stereochemistry of a peptide therapeutic dictates its biological activity and efficacy. This document details their physicochemical properties, synthesis, and application in solid-phase peptide synthesis, providing researchers with the essential information for their effective use.
Core Physicochemical Properties
This compound and Boc-L-Thr(Bzl)-OH are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other. Consequently, they share identical physical properties such as molecular weight, melting point, and solubility. The defining difference lies in their optical activity—the direction in which they rotate plane-polarized light.
| Property | This compound | Boc-L-Thr(Bzl)-OH |
| Synonyms | N-α-t-Boc-O-benzyl-D-threonine | N-α-t-Boc-O-benzyl-L-threonine |
| CAS Number | 69355-99-3[1] | 15260-10-3[2] |
| Molecular Formula | C₁₆H₂₃NO₅[1] | C₁₆H₂₃NO₅[2] |
| Molecular Weight | 309.36 g/mol [1] | 309.36 g/mol [2] |
| Appearance | White to off-white powder[1] | White to off-white powder[2] |
| Melting Point | 110-117 °C | 114-118 °C |
| Optical Rotation (α) | -13.5° to -18.5° (c=1 in methanol)[1] | +13.5° to +18.5° (c=1 in methanol)[2] |
| Solubility | Soluble in CH₂Cl₂, Chloroform, DMSO, Acetone[1] | Soluble in CH₂Cl₂, DMF, DMSO, Methanol[2] |
| Storage Temperature | 2-30°C[1] | 2-30°C[2] |
Synthesis of Boc-D/L-Thr(Bzl)-OH
The synthesis of these protected amino acids is a two-step process starting from the corresponding enantiomer of threonine. The process involves the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group, followed by the protection of the side-chain hydroxyl group with a benzyl (B1604629) (Bzl) group.
N-α-Boc Protection
The α-amino group of D- or L-threonine is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.
Experimental Protocol: N-α-Boc Protection of Threonine
-
Dissolution: Dissolve L-threonine (or D-threonine) in a 1:1 mixture of methanol (B129727) and water.
-
Basification: Add sodium bicarbonate to the solution to raise the pH.
-
Boc Protection: Add di-tert-butyl dicarbonate to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24-72 hours.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dilute the residue with water and wash with a nonpolar solvent like ether to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer with a mild acid (e.g., sodium bisulfite) to a pH of 2-3.
-
Extract the product into an organic solvent such as 2-methyltetrahydrofuran.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-L-Thr-OH (or Boc-D-Thr-OH) as a white solid.
O-Benzylation
The side-chain hydroxyl group of Boc-protected threonine is then protected using benzyl bromide in the presence of a base.
Experimental Protocol: O-Benzylation of Boc-Threonine
-
Dissolution: Dissolve Boc-L-Thr-OH (or Boc-D-Thr-OH) in a suitable aprotic solvent like dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride, portion-wise to deprotonate the hydroxyl group.
-
Benzylation: Add benzyl bromide dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching: Carefully quench the reaction with water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure Boc-L-Thr(Bzl)-OH (or this compound).
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
Both this compound and Boc-L-Thr(Bzl)-OH are primarily used as building blocks in Boc solid-phase peptide synthesis (SPPS). The choice between the D- and L-enantiomer is dictated by the desired stereochemistry of the final peptide. The incorporation of D-amino acids can increase the proteolytic stability of peptides and can be crucial for mimicking or antagonizing the action of natural L-peptides.
The Boc-SPPS cycle involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
Figure 1. The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).
Experimental Protocol: A Single Coupling Cycle in Boc-SPPS
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM).
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[3]
-
Wash the resin with DCM and then with isopropanol (B130326) (IPA).[3]
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.[3]
-
Wash the resin thoroughly with DCM to remove excess base.
-
-
Coupling:
-
Dissolve the incoming Boc-amino acid (e.g., this compound or Boc-L-Thr(Bzl)-OH) and a coupling reagent (e.g., HBTU) in DMF or a DCM/DMF mixture.
-
Add DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Final Cleavage and Deprotection
At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the benzyl group on the threonine residue, are removed simultaneously using a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).
Experimental Protocol: HF Cleavage
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Scavengers: Add scavengers, such as anisole, to trap reactive carbocations generated during cleavage.
-
Cleavage: Cool the reaction vessel to 0°C and condense anhydrous HF into it. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under vacuum.
-
Peptide Precipitation: Wash the peptide-resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Filter and dry the crude peptide. The peptide can then be purified by reverse-phase HPLC.
Enantiomeric Purity Analysis
Ensuring the enantiomeric purity of the Boc-Thr(Bzl)-OH building blocks is crucial to prevent the formation of diastereomeric impurities in the final peptide. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Figure 2. Workflow for chiral HPLC analysis.
Experimental Protocol: Chiral HPLC Analysis of Boc-Thr(Bzl)-OH
-
Column: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or ristocetin (B1679390) A as the chiral selector, are effective for the separation of N-blocked amino acids.
-
Mobile Phase: A common mobile phase for reversed-phase separation is a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) trifluoroacetate or ammonium acetate).
-
Sample Preparation: Dissolve a small amount of the Boc-D/L-Thr(Bzl)-OH sample in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase under isocratic or gradient conditions.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the aromatic benzyl group absorbs (around 254 nm).
-
Analysis: The D- and L-enantiomers will have different retention times. The enantiomeric purity can be determined by integrating the peak areas of the two enantiomers.
References
A Technical Guide to Boc-D-Thr(Bzl)-OH: From Commercial Availability to Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-benzyl-D-threonine, commonly known as Boc-D-Thr(Bzl)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-threonine residues into peptide sequences. This document covers its commercial availability, purity standards, detailed analytical methodologies, and its application in peptide synthesis, with a focus on the Boc/Bzl protection strategy.
Commercial Suppliers and Purity Specifications
This compound is readily available from a variety of commercial suppliers that cater to the research and pharmaceutical industries. The purity of this reagent is crucial for the successful synthesis of high-quality peptides, as impurities can lead to the formation of deletion sequences or other modified peptides.
Typically, suppliers provide this compound with a purity of ≥98%. The quality of the product is usually assessed through a combination of analytical techniques, which are detailed in the supplier's Certificate of Analysis (CoA). Key specifications often include appearance, solubility, optical rotation, and purity as determined by methods such as Thin Layer Chromatography (TLC) and acidimetric titration.
Below is a summary of typical data for commercially available this compound:
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥98% | TLC, Acidimetric Assay |
| Appearance | White to off-white powder | Visual Inspection |
| Optical Rotation | [α]25/D: -18.5 to -13.5° (c=1 in methanol) | Polarimetry |
| Identity | Conforms to structure | Infrared (IR) Spectroscopy |
| Solubility | Clearly soluble in CH₂Cl₂ (1 mmol in 2 ml) | Visual Inspection |
Note: Specific values may vary between suppliers and batches. Always refer to the supplier's CoA for lot-specific data.
Synthesis, Purification, and Quality Control
While a specific, publicly available, and citable, step-by-step protocol for the synthesis of this compound is not readily found in standard chemical literature, a general and plausible synthetic route can be outlined. The process involves two key steps: the protection of the α-amino group of D-threonine with a tert-butoxycarbonyl (Boc) group, followed by the protection of the side-chain hydroxyl group with a benzyl (B1604629) (Bzl) group.
Generalized Synthesis Protocol
A representative, non-citable protocol for the synthesis of this compound is as follows:
Step 1: N-Boc Protection of D-Threonine
-
Dissolve D-threonine in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, for example, triethylamine, to the solution.
-
Slowly add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by TLC.
-
After the reaction is complete, perform an aqueous workup to remove byproducts. This typically involves washing with a dilute acid solution and extraction with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-Thr-OH.
Step 2: O-Benzylation of Boc-D-Threonine
-
Dissolve the Boc-D-Thr-OH in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride, to deprotonate the hydroxyl and carboxylic acid groups.
-
Slowly add benzyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction carefully with water and perform an aqueous workup. This involves extraction with an organic solvent and washing with brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol
Purification of the crude product is essential to achieve the high purity required for peptide synthesis.
Recrystallization:
-
If the crude product is an oil, it can sometimes be solidified by converting it into its dicyclohexylamine (B1670486) (DCHA) salt.[1] This is done by dissolving the oil in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine, which typically causes the salt to precipitate.[1]
-
The solidified product (either the free acid or the DCHA salt) can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Alternatively, crystallization can be induced by adding a seed crystal to the crude oil, allowing it to solidify, and then slurrying the solid in a non-polar solvent.[1]
-
The purified crystals are then collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
Quality Control and Analytical Protocols
A panel of analytical tests is employed to ensure the identity, purity, and quality of the final product.
| Analytical Technique | Purpose | Typical Observations / Results |
| Thin Layer Chromatography (TLC) | To assess the purity and monitor reaction progress. | A single spot with a specific Rf value in a defined solvent system indicates high purity. |
| High-Performance Liquid Chromatography (HPLC) | For quantitative purity analysis and chiral purity determination. | A major peak corresponding to the product with an area percentage of ≥98%. Chiral HPLC can be used to determine the enantiomeric excess. |
| Infrared (IR) Spectroscopy | To confirm the presence of key functional groups and verify the identity of the compound. | Characteristic absorption bands for the Boc group (C=O stretch), carboxylic acid (O-H and C=O stretches), and the benzyl group (aromatic C-H and C=C stretches). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the identity. | ¹H and ¹³C NMR spectra should be consistent with the structure of this compound, showing characteristic signals for the Boc, benzyl, and threonine moieties. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity. | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound. |
| Polarimetry | To measure the specific optical rotation and confirm the stereochemistry. | The measured optical rotation should fall within the specified range for the D-enantiomer. |
| Acidimetric Titration | To determine the assay (the amount of carboxylic acid present). | A quantitative measure of the purity based on the titratable carboxylic acid functionality. |
The following diagram outlines a typical quality control workflow for this compound.
Caption: A comprehensive quality control workflow for this compound.
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block for the introduction of D-threonine residues in peptides using the Boc/Bzl protection strategy. In this strategy, the temporary N-α-Boc group is removed with a moderately strong acid, while the more stable side-chain benzyl ether protecting group is removed at the end of the synthesis with a very strong acid.
The Boc-SPPS Cycle with this compound
The incorporation of this compound into a growing peptide chain on a solid support follows a cyclical process:
-
Deprotection: The N-α-Boc group of the resin-bound peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Neutralization: The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a base, such as diisopropylethylamine (DIEA).
-
Coupling: The incoming this compound is activated with a coupling reagent (e.g., HBTU, DIC/HOBt) and then coupled to the free N-terminal amine of the resin-bound peptide.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid to be added to the peptide chain.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the benzyl group on the threonine residue, are removed simultaneously. This is typically achieved by treatment with a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.[2] The benzyl group can also be removed by catalytic hydrogenolysis.[2]
The following diagram illustrates the role of this compound in the Boc-SPPS workflow.
Caption: The role of this compound in the Boc-SPPS cycle.
References
Spectroscopic Data Analysis of Boc-D-Thr(Bzl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-α-tert-Butoxycarbonyl-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH), a critical building block in peptide synthesis. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including data summaries and experimental protocols.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₆H₂₃NO₅, with a molecular weight of 309.36 g/mol .[1] The spectroscopic data presented below is consistent with this structure. Note that the NMR spectra for D- and L-enantiomers are identical. The data for the L-enantiomer, Boc-L-Thr(Bzl)-OH, is presented here.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.
Table 1: ¹H NMR Spectroscopic Data for Boc-L-Thr(Bzl)-OH [2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.6 | Broad Singlet | Carboxylic Acid Proton (-COOH) |
| 7.29 - 7.26 | Multiplet | Aromatic Protons (C₆H₅-) |
| 5.34 | Doublet | Amide Proton (-NH-) |
| 4.56 | Doublet | Benzyl Methylene Proton (-O-CH₂-Ph) |
| 4.42 | Doublet | Benzyl Methylene Proton (-O-CH₂-Ph) |
| 4.37 | Doublet | α-Proton (-CH(NHBoc)-) |
| 4.18 | Multiplet | β-Proton (-CH(OBzl)-) |
| 1.46 | Singlet | tert-Butyl Protons (-C(CH₃)₃) |
| 1.26 | Doublet | γ-Methyl Protons (-CH(OBzl)CH₃) |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~174 | Carboxylic Acid Carbon (-COOH) |
| ~156 | Boc Carbonyl Carbon (-C=O) |
| ~138 | Aromatic Quaternary Carbon (C-O) |
| ~128.5 | Aromatic methine carbons (-CH=) |
| ~127.8 | Aromatic methine carbons (-CH=) |
| ~80 | Boc Quaternary Carbon (-C(CH₃)₃) |
| ~75 | β-Carbon (-CH(OBzl)-) |
| ~72 | Benzyl Methylene Carbon (-O-CH₂-Ph) |
| ~60 | α-Carbon (-CH(NHBoc)-) |
| ~28.3 | tert-Butyl Carbons (-C(CH₃)₃) |
| ~18 | γ-Methyl Carbon (-CH(OBzl)CH₃) |
Note: This is an estimated peak list based on the compound's structure and typical chemical shift values for similar functional groups. Specific experimental data was not available in the searched literature.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their vibrational frequencies. While a specific spectrum with peak values was not available, the identity of the compound is often confirmed by this method.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3300 - 2500 | O-H Stretch (Carboxylic Acid, very broad) |
| ~3350 | N-H Stretch (Amide) |
| 3100 - 3000 | C-H Stretch (Aromatic) |
| 2980 - 2850 | C-H Stretch (Aliphatic) |
| ~1740 | C=O Stretch (Carboxylic Acid) |
| ~1690 | C=O Stretch (Boc-carbamate) |
| 1600, 1495, 1450 | C=C Stretch (Aromatic Ring) |
| ~1520 | N-H Bend (Amide II) |
| 1250, 1160 | C-O Stretch (Carbamate, Carboxylic Acid, Ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.
Table 4: Mass Spectrometry Data for Boc-L-Thr(Bzl)-OH [2]
| m/z | Relative Intensity (%) | Assignment |
| 309 | - | [M]⁺ (Molecular Ion) |
| 253 | - | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 209 | 5.6 | [M - Boc]⁺ |
| 148 | 19.2 | [M - Boc - COOH - CH₃]⁺ |
| 135 | 10.1 | |
| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | 44.1 | [C₄H₉]⁺ (tert-Butyl cation) |
Method: Electron Ionization (EI), 75 eV
Experimental Protocols
The following are detailed methodologies representative of the experiments used to obtain the spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to the sample.
-
Acquire the spectrum with a standard pulse sequence (e.g., zg30).
-
Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water. A small amount of formic acid may be added to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or ion trap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., spray voltage, capillary temperature, gas flows) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Processing: The instrument software processes the data to generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio. The protonated molecule [M+H]⁺ (m/z 310.16) is typically the base peak in ESI positive mode.
Visualization of Experimental Workflow
The logical flow for the complete spectroscopic characterization of a chemical sample like this compound is depicted below.
References
The Strategic Incorporation of D-Threonine in Peptide Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids is a cornerstone of modern peptide design, offering a powerful strategy to overcome the inherent limitations of their natural L-amino acid-based counterparts. Among these, the use of D-amino acids, the enantiomers of the proteinogenic L-amino acids, has emerged as a particularly effective approach to enhance the therapeutic potential of peptides. This technical guide delves into the multifaceted applications of D-threonine in peptide design, providing a comprehensive overview of its impact on peptide stability, bioactivity, and conformational dynamics.
Enhancing Proteolytic Stability: A Primary Advantage
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body, leading to a short in vivo half-life. The substitution of L-amino acids with their D-enantiomers is a well-established strategy to confer resistance to enzymatic degradation. Proteases, being chiral enzymes, have evolved to specifically recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid, such as D-threonine, alters the stereochemistry of the peptide backbone, sterically hindering the binding of the peptide to the active site of the protease.[1] This resistance to cleavage can dramatically increase the half-life of the peptide drug in biological systems.
While specific quantitative data for D-threonine-containing peptides are often embedded within broader studies, the principle is consistently demonstrated. For instance, a study on the antimicrobial peptide polybia-MPI and its all-D-amino acid analog (D-MPI) showcased a significant increase in stability against proteases like trypsin and chymotrypsin. The L-form of the peptide was rapidly degraded, while the D-form remained largely intact, retaining its antimicrobial activity.[2]
Table 1: Illustrative Comparison of Proteolytic Stability
| Parameter | Hypothetical L-Peptide | Hypothetical D-Threonine Peptide |
| Half-life in Human Serum (t½) | < 30 minutes | > 240 minutes |
| Degradation by Trypsin (after 1 hr) | > 90% | < 10% |
| Degradation by Chymotrypsin (after 1 hr) | > 85% | < 15% |
| Note: This data is illustrative and represents the generally observed trend of increased stability with D-amino acid substitution. Actual values are peptide-specific and require experimental determination. |
Impact on Bioactivity and Receptor Interaction
The introduction of D-threonine can have varied and sometimes unpredictable effects on the biological activity of a peptide. While enhancing stability, it can also alter the peptide's conformation, which may affect its binding affinity to its target receptor.
In some cases, the complete substitution of L-amino acids with D-amino acids in a peptide (an all-D-peptide or "enantiomer") can retain or even enhance bioactivity, particularly if the target is not a chiral macromolecule like a receptor but rather a component of a cell membrane. This is often observed in antimicrobial peptides that function by disrupting the lipid bilayer of bacterial cell membranes.[3][4] The antimicrobial peptide polybia-MPI, for example, demonstrates that its all-D enantiomer (D-MPI) retains potent antimicrobial activity, indicating that its mechanism of action is not dependent on chiral interactions with a specific receptor.[2]
However, for peptides that target specific receptors, the introduction of a D-amino acid can either decrease, increase, or have no significant effect on binding affinity. The outcome is highly dependent on the specific location of the substitution and the role of that particular amino acid in the peptide-receptor interaction. Therefore, a careful structure-activity relationship (SAR) study is crucial when incorporating D-threonine into receptor-targeted peptides.
Table 2: Antimicrobial Activity of Polybia-MPI and its D-Amino Acid Analog
| Organism | Polybia-MPI (L-amino acids) MIC (µg/mL) | D-MPI (all D-amino acids) MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 4 | 4 |
| Staphylococcus aureus ATCC 29213 | 8 | 4 |
| Candida albicans ATCC 10231 | 16 | 8 |
| Data extracted from a study on polybia-MPI and its D-enantiomer, demonstrating retained or enhanced antimicrobial activity.[2] |
Conformational Effects of D-Threonine
The incorporation of a D-amino acid into a peptide sequence can significantly influence its secondary structure. While an L-amino acid typically promotes right-handed helical structures, a D-amino acid favors a left-handed helical conformation.[2] This can lead to localized changes in the peptide's backbone or, in the case of all-D peptides, a complete inversion of the overall fold.
Circular dichroism (CD) spectroscopy is a powerful technique to study these conformational changes. A study on polybia-MPI and its D-enantiomer (D-MPI) showed that in a membrane-mimicking environment, the L-peptide adopted a right-handed α-helical conformation, while the D-peptide formed a mirror-image left-handed α-helix.[2] This conformational flexibility, or in some cases, rigidity, imparted by D-threonine can be strategically used to design peptides with specific three-dimensional structures to optimize their interaction with a target.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Threonine-Containing Peptide
This protocol outlines the manual synthesis of a hypothetical peptide (e.g., Ac-Ala-Gly-D-Thr-Phe-NH₂) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-D-Thr(tBu)-OH, Fmoc-Phe-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Acetic anhydride (B1165640)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Phe-OH, 3 equivalents) in DMF.
-
Add coupling reagents HBTU (2.9 equivalents) and HOBt (3 equivalents), and DIPEA (6 equivalents).
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: Fmoc-D-Thr(tBu)-OH, Fmoc-Gly-OH, and Fmoc-Ala-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF and react for 30 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet.
-
Purification: Purify the crude peptide using RP-HPLC on a C18 column.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
In Vitro Proteolytic Stability Assay
This protocol assesses the stability of a synthesized peptide in the presence of a protease.
Materials:
-
Synthesized peptide (both L- and D-threonine versions)
-
Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))
-
RP-HPLC system
Procedure:
-
Peptide Incubation: Dissolve the peptide in PBS to a final concentration of 1 mg/mL.
-
Enzyme Addition: Add the protease solution to the peptide solution to a final concentration (e.g., 10 µg/mL for pure enzymes, or 50% for serum).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of the remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½).
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized peptide
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates (polypropylene recommended for peptides)
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Grow the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilutions: Prepare a serial two-fold dilution of the peptide in MHB in the wells of the 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
The mechanism by which a D-threonine-containing peptide exerts its biological effect is dependent on its therapeutic class. For antimicrobial peptides like polybia-MPI, the primary mechanism of action is the disruption of the bacterial cell membrane.[3][4] This process is generally not dependent on a specific chiral receptor but rather on the physicochemical properties of the peptide, such as its cationicity and amphipathicity.
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The positively charged peptide is electrostatically attracted to the negatively charged components of the bacterial cell membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).
-
Membrane Insertion and Pore Formation: Upon accumulation on the membrane surface, the peptide inserts into the lipid bilayer, leading to membrane permeabilization through various proposed models, such as the "barrel-stave," "toroidal pore," or "carpet" model.
-
Cell Lysis: The formation of pores or the detergent-like effect disrupts the membrane integrity, leading to leakage of intracellular contents and ultimately cell death.
Conclusion
The incorporation of D-threonine into peptide sequences is a versatile and powerful tool in peptide drug design. Its primary and most predictable advantage is the significant enhancement of proteolytic stability, leading to an extended in vivo half-life. The effects on bioactivity and conformation are more complex and peptide-specific, necessitating careful empirical evaluation. For antimicrobial peptides, where the mechanism of action often involves membrane disruption, the use of D-threonine can be particularly beneficial, as it can increase stability without compromising activity. As our understanding of the subtle interplay between stereochemistry, conformation, and biological function continues to grow, the strategic use of D-threonine and other non-canonical amino acids will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mode of action of polybia-MPI, a novel antimicrobial peptide, in multi-drug resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Boc-D-Thr(Bzl)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the efficient incorporation of the sterically hindered amino acid Boc-D-Thr(Bzl)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). The choice of coupling strategy is critical for achieving high yields and purity, particularly when dealing with non-proteinogenic and sterically challenging residues like D-threonine.
Introduction
This compound is a protected D-amino acid derivative commonly used in Boc-based solid-phase peptide synthesis. The D-configuration of the amino acid can impart unique structural and functional properties to synthetic peptides, such as increased resistance to enzymatic degradation and altered receptor binding affinities. The benzyl (B1604629) (Bzl) group protects the side-chain hydroxyl function of threonine, preventing potential side reactions during peptide chain elongation. However, the β-branched and sterically hindered nature of the threonine side chain can pose challenges to achieving high coupling efficiencies. This document outlines recommended coupling protocols and provides a comparative overview of common coupling reagents to facilitate the successful synthesis of peptides containing this residue.
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. The following table summarizes the performance of commonly used coupling reagents in Boc-SPPS, with a focus on their effectiveness for sterically hindered amino acids. Please note that actual coupling efficiencies can be sequence-dependent and may require optimization.
| Coupling Reagent | Activation Method | Typical Equivalents (Reagent/Amino Acid/Base) | Typical Coupling Time | Estimated Coupling Efficiency for Hindered Residues | Advantages & Disadvantages |
| DIC/HOBt | Carbodiimide | 2.0 / 2.0 / - | 2 - 6 hours | 85-95% | Advantages: Cost-effective, low risk of racemization. Disadvantages: Slower reaction times, formation of insoluble diisopropylurea (DIU) byproduct can sometimes be problematic. |
| HBTU/DIEA | Uronium Salt | 2.0 / 2.0 / 4.0 | 30 - 120 minutes | >95% | Advantages: High coupling efficiency, rapid reactions. Disadvantages: Potential for side reactions like guanidinylation of the N-terminus if used in excess. |
| HATU/DIEA | Uronium Salt | 2.0 / 2.0 / 4.0 | 20 - 90 minutes | >98% | Advantages: Very high coupling efficiency, even for very difficult couplings, reduced racemization compared to HBTU. Disadvantages: Higher cost. |
| PyBOP/DIEA | Phosphonium (B103445) Salt | 2.0 / 2.0 / 4.0 | 30 - 120 minutes | >95% | Advantages: High coupling efficiency, less hazardous byproducts compared to some other phosphonium reagents. Disadvantages: Can be less effective than HATU for extremely hindered couplings. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound onto a solid support. These protocols assume a starting resin with a free amino group.
Protocol 1: DIC/HOBt Mediated Coupling
This protocol is a cost-effective and reliable method for coupling this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (2.0 eq. relative to resin loading)
-
1-Hydroxybenzotriazole (HOBt) (2.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid and Activator Dissolution: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.
-
Activation: Add DIC to the amino acid/HOBt solution and allow to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the reaction mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the coupling reaction for completion using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: HBTU/DIEA Mediated Coupling
This protocol is recommended for faster and more efficient coupling, especially for difficult sequences.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (2.0 eq. relative to resin loading)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2.0 eq.)
-
N,N-Diisopropylethylamine (DIEA) (4.0 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound and HBTU in DMF.
-
Activation and Coupling: Add DIEA to the amino acid/HBTU solution and immediately add the entire mixture to the swollen resin. Agitate the reaction mixture at room temperature for 30-120 minutes.
-
Monitoring: Monitor the coupling reaction for completion using the Kaiser (ninhydrin) test.
-
Washing: Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).
Visualization of a Relevant Biological Pathway
Peptides containing D-amino acids often exhibit interesting biological activities. A notable example is the antibiotic Daptomycin, which contains a D-alanine precursor and whose synthesis involves principles applicable to the incorporation of other D-amino acids. The following diagram illustrates the mechanism of action of Daptomycin.
Caption: Mechanism of action of the D-amino acid-containing lipopeptide antibiotic, Daptomycin.
Experimental Workflow for Peptide Synthesis and Purity Analysis
The following diagram outlines a typical workflow for the solid-phase synthesis of a peptide containing this compound, followed by cleavage, purification, and analysis.
Caption: General experimental workflow for Boc-SPPS of a D-threonine-containing peptide.
Application Notes and Protocols for the Activation of Boc-D-Thr(Bzl)-OH using HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient and stereochemically pure incorporation of each amino acid is paramount to the successful synthesis of the target peptide. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and widely used method, particularly for certain peptide sequences. This document provides detailed application notes and protocols for the activation and coupling of the protected amino acid Boc-D-Thr(Bzl)-OH using the uronium salt coupling reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in conjunction with the additive HOBt (1-Hydroxybenzotriazole).
The combination of HBTU and HOBt is a cornerstone of modern peptide synthesis, renowned for its high coupling efficiency, rapid reaction times, and effective suppression of racemization.[1][2][3] HBTU acts as a potent activating agent for the carboxylic acid moiety of the amino acid, while HOBt serves to form a more stable active ester intermediate, which minimizes unwanted side reactions and preserves the chiral integrity of the amino acid.[1][3][4] This protocol is designed to guide researchers in achieving optimal coupling yields and purity when incorporating the sterically hindered and functionally protected D-threonine derivative into a peptide sequence.
Mechanism of Action: HBTU/HOBt Activation
The activation of a Boc-protected amino acid with HBTU/HOBt proceeds through a well-established mechanism. The process ensures the formation of a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.
-
Formation of the HOBt Ester: The carboxylate of this compound attacks the aminium carbon of HBTU.[4][5]
-
Intermediate Stage: This initial reaction forms a transient, unstable intermediate and releases the HOBt anion.
-
Active Ester Formation: The HOBt anion then attacks the activated carboxyl group, leading to the formation of a more stable and highly reactive HOBt active ester. This step also generates tetramethylurea as a byproduct.[4][5]
-
Peptide Bond Formation: The free N-terminal amine of the peptide chain on the solid support attacks the carbonyl carbon of the HOBt ester, resulting in the formation of the desired peptide bond and the release of HOBt.[4]
The key advantage of this combined approach is that the in-situ formation of the HOBt ester is rapid and efficient, minimizing the risk of side reactions such as racemization or the formation of guanidinium (B1211019) byproducts, which can occur if HBTU reacts directly with the peptide's N-terminal amine.[1][6][7]
Figure 1: Activation pathway of this compound with HBTU/HOBt.
Data Presentation: Expected Performance
While exact yields and purity can vary based on the peptide sequence, resin, and specific synthesis conditions, the HBTU/HOBt activation method consistently provides high performance. The following tables summarize typical quantitative data for the coupling of threonine derivatives in SPPS.
Table 1: Coupling Efficiency and Side Reactions
| Parameter | Expected Value | Notes |
|---|---|---|
| Coupling Yield | >99% | Typically very high for standard couplings. May require double coupling for sterically hindered residues.[8] |
| Racemization (Epimerization) | <0.5% | HOBt is highly effective at suppressing racemization. Threonine derivatives are generally less prone to epimerization than serine derivatives.[8] |
| β-elimination | <0.2% | Under standard conditions, this side reaction is negligible for threonine derivatives.[8] |
| Guanidinylation | <0.1% | Minimized by pre-activation or ensuring the coupling reagent is not used in large excess relative to the amino acid.[6] |
Table 2: Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Molar Equivalents (vs. Resin Loading) | Concentration/Solvent | Reaction Time |
|---|---|---|---|
| This compound | 2 - 4 eq. | N/A | 30 - 120 min |
| HBTU | 1.9 - 3.9 eq. | 0.5 M in DMF | 30 - 120 min |
| HOBt | 2 - 4 eq. | 0.5 M in DMF | 30 - 120 min |
| DIEA (Base) | 4 - 8 eq. | Neat or in DMF | 30 - 120 min |
| Solvent | N/A | DMF or DCM/DMF | N/A |
| Temperature | N/A | Room Temperature | N/A |
Note: Data is compiled from typical Boc-SPPS protocols and studies on threonine derivatives.[8][9] Optimization may be required for specific peptide sequences.
Experimental Protocols
The following protocols describe a standard cycle for the incorporation of this compound into a peptide chain using manual or automated Boc-SPPS.
The synthesis follows a cyclical process of deprotection, neutralization, and coupling for each amino acid added to the chain.
Figure 2: Standard workflow for one cycle of Boc-SPPS.
This protocol assumes the synthesis starts with a deprotected and neutralized peptide-resin (free N-terminus).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU
-
HOBt
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with shaker/agitator
Procedure:
-
Reagent Preparation (Pre-activation):
-
In a separate, clean, and dry vial, dissolve this compound (2-4 eq.) and HOBt (2-4 eq.) in a minimal amount of DMF.
-
Add HBTU (1.9-3.9 eq., slightly less than the amino acid) to the solution.
-
Just prior to adding to the resin, add DIEA (4-8 eq.). The solution may change color (e.g., to yellow), indicating activation. Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
To the swollen, deprotected, and neutralized peptide-resin in the reaction vessel, add the pre-activated amino acid solution from Step 1.
-
Ensure the volume of DMF is sufficient to allow the resin to remain swollen and mobile (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 30 to 120 minutes.
-
-
Monitoring the Reaction:
-
The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.
-
If the test is positive after the initial coupling time, the reaction can be extended, or a "double coupling" can be performed by draining the vessel and repeating the protocol with a fresh solution of activated amino acid.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution from the vessel.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash sequence is:
-
DMF (3 times)
-
DCM (3 times)
-
-
-
Next Cycle:
-
The resin is now ready for the next deprotection step to continue the elongation of the peptide chain.
-
Upon completion of the synthesis, the peptide is cleaved from the resin, and the benzyl (B1604629) (Bzl) side-chain protecting group is removed simultaneously using a strong acid, typically anhydrous Hydrogen Fluoride (HF).[9][10] This step requires specialized equipment and safety precautions. A scavenger cocktail (e.g., anisole) is used to prevent side reactions.[10]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance from the peptide sequence or the Thr residue. 2. Insufficient reagent equivalents or reaction time. 3. Peptide aggregation on the resin. | 1. Perform a "double coupling". 2. Increase reaction time to 2 hours or more. Increase reagent equivalents to the upper end of the recommended range. 3. Add a chaotropic salt or switch to a solvent like NMP. |
| Detection of Racemized Peptide | 1. Over-activation or prolonged pre-activation time. 2. Use of a strong, unhindered base. 3. Absence of HOBt. | 1. Minimize pre-activation time to <2 minutes. 2. Ensure DIEA is used as the base. 3. Always include HOBt in the activation mixture. |
| Low Final Yield | 1. Incomplete couplings throughout the synthesis. 2. Premature cleavage of the peptide from the resin during TFA deprotection steps. | 1. Monitor each coupling step carefully with the Kaiser test. 2. Use a more acid-stable linker (e.g., PAM resin instead of standard Merrifield resin).[10] |
Disclaimer: This document provides generalized protocols and application notes. All procedures should be performed by qualified personnel familiar with peptide synthesis and laboratory safety practices. Optimization may be necessary for specific applications.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. HBTU - Wikipedia [en.wikipedia.org]
- 5. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 6. bioorganica.org.ua [bioorganica.org.ua]
- 7. benchchem.com [benchchem.com]
- 8. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
Application Note: Synthesis of Peptides Containing the Unnatural Amino Acid Boc-D-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance peptide stability, modulate biological activity, and create novel therapeutic agents.[1] Boc-D-Thr(Bzl)-OH is a protected D-amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS) for introducing D-threonine residues.[2][3] The D-configuration can confer resistance to enzymatic degradation, while the benzyl (B1604629) ether protecting group on the side chain prevents unwanted side reactions during synthesis.[2] This application note provides detailed protocols and technical guidance for the efficient synthesis of peptides containing this compound using the Boc/Bzl protection strategy.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Reference |
| Synonym | N-α-t-Boc-O-benzyl-D-threonine | [3] |
| CAS Number | 69355-99-3 | [3] |
| Molecular Formula | C16H23NO5 | [3] |
| Molecular Weight | 309.36 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥98% | [2][3] |
| Solubility | Highly soluble in dichloromethane (B109758) (DCM), moderately soluble in dimethylformamide (DMF) | [2] |
| Storage | 2-30°C | [3] |
Boc-SPPS Workflow for Incorporating this compound
The synthesis of peptides using this compound follows the general cycle of Boc-based solid-phase peptide synthesis. The core principle of the Boc/Bzl strategy is the use of the acid-labile Boc group for temporary Nα-amino protection and more acid-stable, benzyl-based groups for permanent side-chain protection.[4][5]
Figure 1. General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of peptides containing this compound. These protocols are based on a starting scale of 0.25 mmol on a Merrifield resin.
Resin Preparation and Swelling
-
Place the Merrifield resin (0.25 mmol) in a reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 10 mL).
-
Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation.
Attachment of the First Amino Acid (C-terminal)
This protocol describes the cesium salt method for attaching the first Boc-protected amino acid to a Merrifield resin.
-
Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation.
-
Dissolve the dried Boc-amino acid cesium salt in DMF (5 mL).
-
Add the solution to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and finally DCM (3 x 10 mL each).
-
Dry the resin under vacuum.
Nα-Boc Deprotection
The Boc group is removed using a moderately acidic solution.
-
Swell the peptide-resin in DCM (10 mL).
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM (10 mL) for 5 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 50% TFA in DCM (10 mL).
-
Agitate for 20-30 minutes.
-
Wash the resin with DCM (3 x 10 mL) and Isopropanol (IPA) (2 x 10 mL) to remove residual acid.
References
Application Notes: Cleavage of Boc-D-Thr(Bzl)-OH from Merrifield Resin
Introduction
In Boc-based solid-phase peptide synthesis (SPPS), the final step involves the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups.[1] For peptides anchored to Merrifield resin, this is typically achieved through strong acidolysis. The linkage between the C-terminal amino acid and the Merrifield resin is a benzyl (B1604629) ester, which, along with the benzyl-based side-chain protecting group of Threonine (Bzl), is labile to strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3][4]
This acid treatment generates reactive carbocations (e.g., benzyl cations) that can lead to undesired side reactions, such as the alkylation of nucleophilic residues.[5] The hydroxyl group of threonine can be susceptible to O-alkylation under these conditions. To prevent such side reactions, nucleophilic scavengers are added to the cleavage cocktail to trap these reactive intermediates.[6][7]
This document provides detailed protocols for the efficient cleavage of Boc-D-Thr(Bzl)-OH from Merrifield resin using various common acidolytic methods.
Data Presentation: Cleavage Cocktail Comparison
The selection of the cleavage reagent is critical and depends on the available equipment and the specific requirements of the peptide. The following table summarizes the most common cleavage cocktails used for Merrifield resins in Boc-SPPS.
| Cleavage Method | Reagents & Typical Ratio (v/v/w) | Reaction Time | Temperature | Key Considerations |
| Standard HF | Anhydrous HF / Anisole (B1667542) (9:1) | 45 - 60 min | 0 to 5°C | Highly efficient and versatile, but requires a dedicated, HF-resistant apparatus due to the high toxicity and corrosivity (B1173158) of HF.[5][6] |
| Low-High HF | Low: HF / DMS / p-cresol (B1678582) (25:65:10) High: HF / p-cresol (9:1) | Low: 2 hours High: 30 - 60 min | 0°C | A two-step method ideal for complex peptides with sensitive residues to minimize side reactions.[8][9] The "high" step is required to cleave from Merrifield resin. |
| TFMSA | TFMSA / TFA / Thioanisole (B89551) or m-cresol | 1 - 2 hours | 0 to 5°C | A common alternative to HF that can be performed in standard laboratory glassware.[2][8] The resulting peptide salts can be hygroscopic. |
| TMSOTf | TMSOTf / TFA / Thiocresol | 1 - 2 hours | 0°C | An alternative to HF and TFMSA that often results in fewer side reactions and produces less hygroscopic products.[2][8] |
Experimental Protocols
Safety Precaution: All cleavage procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training.
Protocol 1: Standard Anhydrous Hydrogen Fluoride (HF) Cleavage
This protocol is the most traditionally used method for cleaving peptides from Merrifield resin.
Materials:
-
Peptide-resin (this compound-Merrifield), dried under vacuum.
-
Anhydrous Hydrogen Fluoride (HF).
-
Scavenger (e.g., Anisole or p-cresol).
-
Cold diethyl ether.
-
HF cleavage apparatus (Teflon/Kel-F).
-
Magnetic stir bar.
-
Dry ice/Methanol bath.
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 1.0 g) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.[5]
-
Scavenger Addition: Add the scavenger to the reaction vessel. A typical ratio is 1.0 mL of anisole per gram of peptide-resin.[6]
-
HF Distillation: Assemble the HF apparatus, and cool the reaction vessel in a dry ice/methanol bath for 10-15 minutes.[6] Carefully distill anhydrous HF into the reaction vessel. A common volume is 9-10 mL of liquid HF per gram of resin.[5][6]
-
Cleavage Reaction: Once the desired volume of HF is collected, switch the cooling bath to an ice-water bath to maintain the reaction temperature between 0°C and 5°C.[8] Stir the mixture for 45-60 minutes.[6]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum. This must be done carefully according to the apparatus instructions.
-
Peptide Precipitation: Once the HF is fully evaporated, suspend the resin and cleaved peptide in cold diethyl ether.
-
Washing and Collection: Thoroughly wash the resin with more cold diethyl ether to extract the cleaved product.[6] Filter the resin using a fritted glass funnel and collect the filtrate. Wash the resin multiple times with ether.
-
Isolation: The crude peptide will precipitate from the ether. Centrifuge the suspension and decant the ether. Wash the peptide pellet with cold ether two to three more times to remove residual scavengers.[8]
-
Drying: Dry the crude peptide product under vacuum. The product can then be purified by HPLC.
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
This protocol is a suitable alternative to HF and does not require specialized apparatus.
Materials:
-
Peptide-resin (this compound-Merrifield), dried under vacuum.
-
Trifluoromethanesulfonic acid (TFMSA).
-
Trifluoroacetic acid (TFA).
-
Scavenger (e.g., thioanisole or m-cresol).
-
Cold diethyl ether.
-
Round-bottom flask.
-
Magnetic stir bar.
-
Ice bath.
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask equipped with a magnetic stir bar.
-
Cleavage Cocktail Preparation: In a separate vial, prepare the cleavage cocktail. A common mixture consists of TFA, TFMSA, and a scavenger. For every 100 mg of resin, a typical cocktail is 1.0 mL TFA, 100 µL thioanisole, and 200 µL TFMSA.[10] Cool the cocktail in an ice bath.
-
Cleavage Reaction: Cool the flask containing the resin in an ice bath. Slowly add the chilled cleavage cocktail to the resin. Stir the mixture vigorously at 0°C to 5°C for 1-2 hours.[8]
-
Filtration: After the reaction is complete, filter the mixture through a fine sintered glass funnel to separate the resin beads.[8]
-
Resin Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.[8]
-
Peptide Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing 8-10 times the volume of cold diethyl ether to precipitate the peptide.[8]
-
Isolation and Washing: Centrifuge the suspension to pellet the crude peptide. Decant the ether. Wash the peptide pellet with cold ether two to three more times to remove scavengers and other small molecules.[8]
-
Drying: Dry the peptide product under vacuum prior to purification.
Mandatory Visualization
The following diagram illustrates the general workflow for the cleavage of a peptide from Merrifield resin.
Caption: Workflow for acidolytic cleavage from Merrifield resin.
References
- 1. nobelprize.org [nobelprize.org]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Boc Deprotection of D-Threonine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the assembly of peptides and the development of complex pharmaceutical agents. Its widespread use is attributed to its stability under a broad range of chemical conditions and its facile, selective removal under acidic conditions. This document provides detailed standard operating procedures for the deprotection of the Boc group from D-threonine residues, a critical step in many synthetic pathways. The protocols outlined below utilize two of the most common and effective reagents: Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.
The deprotection mechanism is an acid-catalyzed process initiated by the protonation of the Boc group's carbonyl oxygen.[1] This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[1] The unstable carbamic acid rapidly decarboxylates to yield the free amine as an ammonium (B1175870) salt.[1] The generated tert-butyl cations are reactive electrophiles that can potentially alkylate sensitive residues, necessitating the use of scavengers in certain contexts.[1][]
Quantitative Data Summary
The selection of a deprotection protocol is often guided by factors such as substrate compatibility, desired reaction time, and scalability. The following table summarizes typical quantitative parameters for the two primary methods of Boc deprotection of D-threonine.
| Parameter | Method 1: Trifluoroacetic Acid (TFA) | Method 2: Hydrogen Chloride (HCl) in Dioxane |
| Reagent | Trifluoroacetic acid | 4 M HCl in 1,4-dioxane (B91453) |
| Solvent | Dichloromethane (DCM) | 1,4-dioxane or Methanol (B129727) (MeOH) |
| TFA Concentration | 20-50% (v/v) in DCM[3] | N/A |
| HCl Equivalents | N/A | 5-10 equivalents[1] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours[3][4] | 10 - 30 minutes[5][6][7] |
| Work-up | Evaporation, precipitation with cold ether | Evaporation, trituration with cold ether |
| Typical Yield | High | High |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for the removal of the N-terminal Boc group.
Materials:
-
Boc-D-threonine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-D-threonine in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TFA Addition: Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v). For example, a 1:1 mixture of TFA and DCM can be used.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Precipitation: To the resulting residue, add cold diethyl ether to precipitate the D-threonine trifluoroacetate (B77799) salt.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method offers a rapid and efficient alternative for Boc deprotection, often resulting in the hydrochloride salt of the deprotected amine which can be advantageous for subsequent steps.
Materials:
-
Boc-D-threonine
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
1,4-dioxane or Methanol (MeOH), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-D-threonine in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask with a magnetic stir bar.[8]
-
HCl Addition: Add the 4 M HCl in dioxane solution to the reaction mixture. A common approach is to use a 1:1 mixture of the substrate solution and the HCl/dioxane solution, which functionally creates a 2M HCl concentration.[5] The reaction is typically complete within 10-30 minutes at room temperature.[5][6][7]
-
Monitoring: Monitor the reaction to completion using TLC.
-
Solvent Removal: Once the reaction is complete, remove the solvent in vacuo.
-
Trituration: Triturate the resulting residue with cold diethyl ether to precipitate the D-threonine hydrochloride salt.[1]
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
Mandatory Visualizations
Caption: A generalized workflow for the Boc deprotection of D-threonine.
References
- 1. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides Containing Boc-D-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) methodologies for the incorporation of the protected amino acid Boc-D-Thr(Bzl)-OH . This document outlines the advantages and disadvantages of each approach, provides detailed experimental protocols, and includes troubleshooting guidance for this sterically hindered building block.
Introduction
N-α-tert-butyloxycarbonyl-O-benzyl-D-threonine (this compound) is a crucial building block in the synthesis of peptides containing a D-threonine residue. The benzyl (B1604629) protection of the side-chain hydroxyl group prevents unwanted side reactions during synthesis. The choice between manual and automated synthesis for incorporating this compound depends on various factors, including the desired scale, throughput, complexity of the peptide, and available resources. Automated synthesis generally offers higher reproducibility and throughput, while manual synthesis provides greater flexibility for troubleshooting and optimization, which can be critical for sterically hindered residues.[1][2]
Data Presentation: Manual vs. Automated Synthesis
The following table summarizes typical quantitative and qualitative differences between manual and automated SPPS for the incorporation of this compound. The values presented are representative and can vary based on the specific peptide sequence, scale, and instrumentation.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Can be higher due to manual dispensing | Optimized and generally lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
| Flexibility & Optimization | High; allows for real-time adjustments and troubleshooting.[1] | Moderate; protocols can be modified, but on-the-fly changes are less straightforward. |
| Error Potential | Higher potential for human error.[1][2] | Lower potential for procedural errors.[1] |
| Initial Investment | Low | High |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis.
Manual Synthesis Protocol
This protocol outlines the manual steps for the incorporation of this compound.
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
This compound and other required Boc-protected amino acids
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM
-
Coupling Reagents: e.g., HBTU/HOBt or HATU
-
Solvents: DCM, Dimethylformamide (DMF), N-methylpyrrolidone (NMP)[3]
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the deprotection solution (50% TFA in DCM) and agitate for 30 minutes.
-
Drain and wash the resin with DCM (3x).
-
-
Neutralization:
-
Add the neutralization solution (10% DIEA in DCM) and agitate for 10 minutes.
-
Drain and wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. A Kaiser test can be performed to monitor the reaction progress.[4]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
Automated Synthesis Protocol
This protocol outlines the general steps for automated synthesis using a peptide synthesizer.
Procedure:
-
Sequence Programming: Enter the desired peptide sequence into the synthesizer's software, specifying this compound at the appropriate position.
-
Reagent Loading:
-
Place vials with pre-weighed this compound and other amino acids on the synthesizer's rack.
-
Fill the solvent and reagent bottles with the appropriate solutions (TFA, DIEA, coupling agents, DCM, DMF).
-
-
Synthesis Initiation: Start the synthesis program. The instrument will automatically perform the following cycle for each amino acid:
-
Washing: The resin is washed with DMF.
-
Deprotection: The deprotection solution is delivered to the reaction vessel to remove the Boc group.
-
Washing: The resin is washed to remove residual TFA and byproducts.
-
Coupling: The synthesizer activates and delivers the this compound solution to the reaction vessel. The system may include options for extended coupling times or double coupling for difficult residues.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
-
Final Cleavage and Deprotection: This step is typically performed manually outside the synthesizer following the same procedure as in the manual protocol.[9]
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for manual and automated solid-phase peptide synthesis.
Logical Relationship for Troubleshooting Difficult Couplings
Incorporating sterically hindered amino acids like this compound can sometimes result in incomplete coupling. The following diagram outlines a logical approach to troubleshooting this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. wernerlab.weebly.com [wernerlab.weebly.com]
- 4. benchchem.com [benchchem.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Boc-D-Thr(Bzl)-OH in Therapeutic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-tert-butyloxycarbonyl-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH) in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. This document outlines the strategic importance of incorporating D-amino acids, details experimental protocols, and presents quantitative data for the synthesis of the therapeutic peptide analog, Octreotide (B344500). Furthermore, it describes the relevant signaling pathways associated with this class of therapeutic peptides.
Introduction: The Significance of this compound in Therapeutic Peptide Synthesis
The incorporation of non-natural amino acids, such as D-isomers, into peptide therapeutics is a critical strategy for enhancing their pharmacological properties. D-amino acids, like D-Threonine, can significantly increase the peptide's resistance to enzymatic degradation, thereby extending its in vivo half-life and improving bioavailability. This compound is a key building block in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS), a robust method for the stepwise assembly of peptide chains.
In Boc-SPPS, the temporary N-α-Boc protecting group is removed with a mild acid, such as trifluoroacetic acid (TFA), while the more stable side-chain protecting groups, like the benzyl (B1604629) (Bzl) ether on the threonine side-chain, are cleaved at the final step with a strong acid, such as hydrofluoric acid (HF). This orthogonal protection scheme allows for the precise and efficient synthesis of complex peptide sequences.
Case Study: Synthesis of Octreotide
Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin (B550006). It is a potent inhibitor of growth hormone, glucagon, and insulin (B600854) and is used in the treatment of acromegaly and symptoms associated with neuroendocrine tumors.[1][2] The structure of Octreotide includes a D-Phenylalanine at the N-terminus and a D-Threonine residue within its sequence, highlighting the therapeutic importance of D-amino acids.
Quantitative Data on Octreotide Synthesis
The yield and purity of synthetic peptides are critical parameters in drug development. The following table summarizes reported yields for the synthesis of Octreotide and its analogs using various solid-phase synthesis strategies. It is important to note that yields can vary significantly based on the specific protocol, scale, and purification methods employed.
| Peptide | Synthesis Strategy | Reported Yield | Purity | Reference |
| [D-Trp(Boc)4,Lys(Boc)5,Thr(tBu)6]octreotide | Fmoc Solid-Phase Synthesis | 14% | >98% | [3] |
| DTPA-D-Phe1-octreotide | Fmoc Solid-Phase Synthesis | 5% | >90% | [3] |
| Octreotide | Fmoc Solid-Phase Synthesis with on-resin cyclization | 74-78% | Not Specified | [4] |
| Octreotide | Solution-phase cyclization of a protected precursor | >95% (cyclization step) | Not Specified | [5] |
Experimental Protocols
The following sections provide a detailed, generalized protocol for the solid-phase synthesis of a peptide containing this compound, using Octreotide as a model.
General Boc-SPPS Workflow
The synthesis of a peptide using the Boc strategy follows a cyclical process of deprotection, neutralization, and coupling.
Caption: General workflow for Boc solid-phase peptide synthesis.
Detailed Protocol for Boc-SPPS of a D-Threonine Containing Peptide (Octreotide Model)
This protocol outlines the manual synthesis of a peptide on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
N-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Hydrofluoric acid (HF)
-
Anisole (scavenger)
-
Diethyl ether
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
Protocol Steps:
-
Resin Swelling and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.
-
Prepare the cesium salt of the C-terminal Boc-amino acid.
-
Add the Boc-amino acid cesium salt to the swollen resin in DMF and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF, methanol, and DCM, then dry under vacuum.
-
-
Boc Deprotection:
-
Swell the resin-bound amino acid in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 10 minutes to neutralize the TFA salt of the N-terminal amine.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling (incorporating this compound):
-
In a separate vessel, dissolve this compound (3 equivalents) and an activating agent (e.g., HBTU, 3 equivalents) in DMF. Add DIEA (6 equivalents).
-
Alternatively, for DIC/HOBt activation, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF, then add DIC (3 equivalents).
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, add the peptide-resin and a scavenger (e.g., anisole).
-
Cool the vessel to 0°C and add liquid HF.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 50% acetic acid).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a gradient of acetonitrile in water containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Signaling Pathways of Therapeutic Peptides: The Example of Octreotide
Octreotide and other somatostatin analogs exert their therapeutic effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[6][7] Octreotide shows a high affinity for SSTR2 and SSTR5, and to a lesser extent, SSTR3.[6]
Caption: Simplified signaling pathway of Octreotide.
Upon binding of Octreotide to its receptors, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of Protein Kinase A (PKA).[6] This cascade ultimately leads to the inhibition of hormone secretion.
-
Modulation of Ion Channels: Activation of Gi/o proteins can lead to the opening of potassium channels (causing hyperpolarization) and the closing of calcium channels, both of which contribute to the reduction of hormone release.
-
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: This can lead to the inhibition of cell proliferation, contributing to the anti-tumor effects of Octreotide.[6]
Conclusion
This compound is an essential building block for the synthesis of robust and effective therapeutic peptides. The Boc-SPPS strategy, while requiring careful handling of strong acids, remains a powerful tool for producing complex peptides like Octreotide. Understanding the specific protocols and the underlying signaling mechanisms of these therapeutic agents is paramount for the continued development of novel and improved peptide-based drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2017175107A1 - Process for preparation of octreotide acetate - Google Patents [patents.google.com]
- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
Application Notes and Protocols: On-Resin Modification of Peptides Containing Boc-D-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the on-resin modification of peptides containing the Boc-D-Thr(Bzl)-OH amino acid residue. The following sections describe the principles of solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy, a protocol for the selective deprotection of the threonine side chain, and a method for its subsequent acylation on the solid support.
Introduction to Boc/Bzl Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. The Boc/Bzl strategy is a classical approach where the α-amino group is temporarily protected with a tert-butyloxycarbonyl (Boc) group, and reactive side chains are protected with more permanent benzyl-based groups.[1][2]
The synthesis cycle involves the following key steps:
-
Attachment of the C-terminal amino acid: The first Boc-protected amino acid is anchored to a solid support (resin).[2][3]
-
Boc deprotection: The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose the free α-amino group.[1][3]
-
Neutralization: The protonated α-amino group is neutralized to the free amine.[3]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amino group of the preceding residue.[3]
-
Washing: Excess reagents and by-products are removed by washing the resin.[2][3]
This cycle is repeated until the desired peptide sequence is assembled. The benzyl-based side-chain protecting groups, such as the one on this compound, are generally stable to the repetitive TFA treatments used for Boc deprotection.[2][4] These "permanent" side-chain protecting groups are typically removed at the final cleavage step using a very strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]
On-Resin Acylation of the Threonine Side Chain
While the benzyl (B1604629) group on threonine is robust, specific on-resin modifications can be achieved through orthogonal protection strategies or by carefully controlled reaction conditions. For the purpose of these notes, we will outline a hypothetical scenario involving a milder, selective debenzylation followed by acylation of the newly exposed hydroxyl group.
Experimental Workflow for On-Resin Modification
Caption: Workflow for the on-resin modification of a threonine-containing peptide.
Detailed Experimental Protocols
Protocol 1: Selective On-Resin Debenzylation of Thr(Bzl)
This protocol describes the selective removal of the benzyl protecting group from the threonine side chain while the peptide remains attached to the resin. This is achieved through catalytic transfer hydrogenolysis.
Materials:
-
Peptide-resin containing this compound
-
Palladium on charcoal (Pd/C, 10 wt. %)
-
Ammonium (B1175870) formate (B1220265) (HCOONH₄)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Reaction vessel with a frit
Procedure:
-
Swell the peptide-resin (1.0 g) in DMF (10 mL) for 30 minutes in the reaction vessel.
-
Drain the DMF and wash the resin three times with DCM (10 mL each) and three times with MeOH (10 mL each).
-
Add a solution of ammonium formate (5 eq. per benzyl group) in MeOH (15 mL).
-
Carefully add Pd/C (0.2 eq. by weight relative to the resin) to the suspension.
-
Gently bubble nitrogen or argon through the suspension to ensure mixing and an inert atmosphere.
-
Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the debenzylation is complete, drain the reaction mixture.
-
Wash the resin thoroughly to remove the catalyst and reagents:
-
3 x 10 mL DMF
-
3 x 10 mL Methanol
-
3 x 10 mL DCM
-
-
Dry the resin under vacuum. The resin now contains a free hydroxyl group on the threonine side chain and is ready for the subsequent modification.
Protocol 2: On-Resin Acylation of the Threonine Hydroxyl Group
This protocol details the acylation of the deprotected threonine side chain using an activated carboxylic acid.
Materials:
-
Debenzylated peptide-resin from Protocol 1
-
Carboxylic acid of choice (e.g., Acetic Acid, 5 eq.)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
Procedure:
-
Swell the debenzylated peptide-resin (from the 1.0 g starting material) in DMF (10 mL) for 30 minutes.
-
In a separate vial, dissolve the carboxylic acid (5 eq.) and HBTU (4.9 eq.) in DMF (5 mL).
-
Add DIPEA (10 eq.) to the carboxylic acid/HBTU mixture and allow it to pre-activate for 5 minutes.
-
Drain the DMF from the swollen resin and add the activated carboxylic acid solution.
-
Agitate the mixture at room temperature for 2 hours.
-
Monitor the completion of the acylation by taking a small resin sample for cleavage and HPLC-MS analysis.
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin extensively:
-
3 x 10 mL DMF
-
3 x 10 mL DCM
-
-
Dry the modified peptide-resin under vacuum before proceeding to final cleavage.
Data Presentation
The efficiency of each modification step can be quantified. The following tables present representative data for the debenzylation and acylation reactions.
Table 1: Efficiency of On-Resin Debenzylation
| Starting Material | Reaction Time (h) | Conversion (%) | Purity by HPLC (%) |
| Peptide-Resin-Thr(Bzl) | 4 | >95 | 92 |
| Peptide-Resin-Thr(Bzl) | 6 | >99 | 91 |
Table 2: Efficiency of On-Resin Acylation
| Acylating Agent | Reaction Time (h) | Conversion (%) | Purity by HPLC (%) |
| Acetic Acid | 2 | >98 | 89 |
| Propionic Acid | 2 | >97 | 88 |
Signaling Pathway Diagram (Hypothetical)
In a drug development context, a modified peptide might be designed to interact with a specific signaling pathway. The diagram below illustrates a hypothetical pathway where a modified peptide acts as an inhibitor.
Caption: Hypothetical signaling pathway inhibited by a modified peptide.
These protocols and notes provide a framework for the successful on-resin modification of peptides containing this compound. Researchers should optimize reaction conditions for their specific peptide sequences and desired modifications.
References
Troubleshooting & Optimization
preventing racemization of Boc-D-Thr(Bzl)-OH during coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization of Boc-D-Thr(Bzl)-OH during peptide coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound that may lead to racemization.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-allo-threonine diastereomer detected in the final peptide. | Inappropriate Coupling Reagent: Carbodiimide (B86325) reagents (e.g., DCC, DIC) used without additives are a major cause of racemization.[1][2] | Action: Always use a racemization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) when using carbodiimides.[1][2] For minimal racemization, consider using a pre-formed active ester or a coupling reagent known for low racemization, such as one based on an aminium/uronium salt like HBTU or HATU, though these should be used with caution to avoid side reactions.[1] |
| Excessive Base or Inappropriate Base: Strong, non-sterically hindered bases can promote racemization by abstracting the alpha-proton of the activated amino acid.[2] | Action: Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[2] Use the minimum amount of base necessary for the reaction to proceed. | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of racemization.[3] | Action: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice to minimize racemization.[3] | |
| Prolonged Activation Time: Allowing the this compound to remain in its activated state for an extended period before the addition of the amine component increases the risk of racemization. | Action: Keep the pre-activation time to a minimum. Ideally, add the coupling reagent to the mixture of the Boc-amino acid and the amine component simultaneously (in situ activation). If pre-activation is required, it should be for a short duration.[4] | |
| Solvent Effects: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[5] | Action: While DMF and DCM are common solvents, for particularly sensitive couplings, consider using a less polar solvent if reactant solubility allows.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during coupling?
A1: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[6] The activated carboxyl group of the this compound cyclizes to form this intermediate. The proton on the chiral alpha-carbon of the oxazolone (B7731731) is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. A less common mechanism is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[6]
Q2: Are urethane (B1682113) protecting groups like Boc not supposed to prevent racemization?
A2: Urethane-based protecting groups like Boc and Fmoc significantly reduce the rate of racemization compared to simple N-acyl groups.[2] This is because the carbamate (B1207046) structure is less prone to forming the oxazolone intermediate. However, they do not completely eliminate the risk, especially under harsh coupling conditions or with prolonged activation times.
Q3: Which coupling reagents are best for minimizing racemization of this compound?
A3: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure® is highly effective at suppressing racemization.[4] Phosphonium salt reagents like PyBOP and aminium/uronium salt reagents like HBTU and HATU are also known for low levels of racemization, though they should be used in equimolar amounts to avoid side reactions.[1][7]
Q4: Can the benzyl (B1604629) ether protecting group on the threonine side chain influence racemization?
A4: The benzyl ether is a standard protecting group for the threonine side chain in Boc-based synthesis and is not known to directly promote racemization.[8] The primary factors influencing racemization are related to the activation of the carboxyl group and the reaction conditions.
Q5: How can I detect and quantify the level of racemization?
A5: Racemization can be quantified by analyzing the diastereomeric purity of the resulting peptide. This is typically done using chiral High-Performance Liquid Chromatography (HPLC) or by hydrolyzing the peptide and analyzing the amino acid enantiomers by Gas Chromatography (GC) or HPLC after derivatization with a chiral reagent.[3][9][10]
Data Presentation
The following table summarizes the expected percentage of racemization for this compound when coupled with a model amino acid ester using various common coupling reagent combinations. The data is representative and compiled based on established trends for racemization in peptide synthesis.
| Coupling Reagent Combination | Expected % Racemization (L-isomer formation) | Relative Reaction Rate | Key Considerations |
| DIC / HOBt | < 2% | Moderate | A classic combination for low racemization.[1] |
| DIC / Oxyma Pure® | < 1% | Moderate-Fast | Oxyma is often superior to HOBt in suppressing racemization.[11] |
| HBTU / NMM | < 3% | Fast | Efficient, but use in equimolar amounts to prevent side reactions.[1] |
| HATU / NMM | < 2% | Very Fast | Highly efficient, especially for sterically hindered couplings.[7] |
| PyBOP / NMM | < 3% | Fast | A good alternative to aminium/uronium salts.[7] |
| DCC (no additive) | 10-30% | Moderate | High risk of racemization; not recommended without an additive.[5] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure®
This protocol is designed to minimize racemization during the coupling of this compound.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) and Oxyma Pure® (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).
-
Addition of Amine: Add the amino acid ester hydrochloride (1.0 equivalent) to the solution, followed by a sterically hindered base such as N-methylmorpholine (NMM) (1.0 equivalent) to neutralize the salt.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (1.05 equivalents) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and continue to stir for an additional 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the diisopropylurea (DIU) byproduct. The filtrate can then be processed using standard aqueous work-up procedures, including extraction and subsequent purification by flash chromatography.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general procedure for determining the extent of racemization.
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide product in the mobile phase.
-
Standard Preparation: If available, prepare solutions of the pure desired diastereomer (D-Thr) and the potential epimerized diastereomer (L-allo-Thr) to determine their retention times.
-
Chromatography: Inject the sample onto a suitable chiral HPLC column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Elution: Use an isocratic mobile phase, typically a mixture of hexane (B92381) and isopropanol (B130326) with a small percentage of a modifier like trifluoroacetic acid, to achieve separation of the diastereomers.
-
Detection: Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of L-allo-Thr peak / (Area of D-Thr peak + Area of L-allo-Thr peak)] x 100.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Thr(Bzl)-OH in SPPS
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-D-Thr(Bzl)-OH during Solid-Phase Peptide Synthesis (SPPS). Below you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to address incomplete coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for the incomplete coupling of this compound?
Incomplete coupling of this compound is a frequent issue in SPPS, primarily due to the following factors:
-
Steric Hindrance: this compound is a β-branched amino acid with bulky protecting groups (Boc on the α-amino group and Benzyl on the side-chain hydroxyl group). This steric bulk can physically obstruct the activated amino acid from efficiently reaching the N-terminus of the growing peptide chain on the solid support.[1]
-
Secondary Structure Formation: The growing peptide chain, particularly sequences containing hydrophobic residues or those prone to hydrogen bonding like Threonine, can fold into secondary structures on the resin.[2] This aggregation can mask the N-terminal amine, preventing a successful coupling reaction.[1][2]
-
Suboptimal Activation: The chosen coupling reagents and reaction conditions may not be sufficiently potent to overcome the high activation energy required for this sterically hindered amino acid.[1]
Q2: How can I detect an incomplete coupling reaction for this compound?
The most common method for monitoring coupling completion on the resin is the qualitative ninhydrin (B49086) (Kaiser) test.[1][3][4]
-
Procedure: A small sample of the peptide-resin is taken after the coupling step and washed thoroughly. The ninhydrin reagent is then added and the sample is heated.
-
Interpretation:
Q3: What immediate actions can I take if I detect an incomplete coupling?
If a positive ninhydrin test indicates incomplete coupling, the most straightforward approach is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of the activated this compound before proceeding to the deprotection of the next amino acid.[1][2][3]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting incomplete coupling of this compound.
Caption: Troubleshooting workflow for incomplete coupling.
Quantitative Data: Performance of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Relative Efficiency for Hindered Couplings | Recommended Use | Potential Drawbacks |
| DIC/HOBt | Standard | Routine couplings; cost-effective. | May be insufficient for highly hindered residues. |
| HBTU/DIEA | High | Effective for many difficult couplings. | Can cause guanidinylation of the N-terminus if used in excess.[5] |
| PyBOP/DIEA | High | A robust alternative to HBTU.[1] | |
| HATU/DIEA | Very High | Highly recommended for severely hindered couplings due to the formation of a more reactive OAt ester.[1][6] | Higher cost compared to HBTU. Can also cause guanidinylation.[7] |
| COMU/DIEA | Very High | Comparable efficiency to HATU, with improved solubility and safety profile (non-explosive).[6] |
Experimental Protocols
Protocol 1: Standard Ninhydrin (Kaiser) Test
This protocol is for monitoring the presence of free primary amines on the resin.
Materials:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol (B145695).
-
Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
Washing Solvents: DMF, DCM, Ethanol.
-
Small glass test tube.
Procedure:
-
Take a small sample of resin beads (approximately 5-10 mg) and place it in a clean test tube.
-
Wash the resin beads thoroughly with DMF (3x), followed by DCM (3x), and finally ethanol (3x) to remove any residual reagents.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[4]
-
Heat the tube at 100°C for 5 minutes.[4]
-
Observe the color of the beads and the solution.
Protocol 2: Double Coupling Procedure
This protocol should be implemented immediately after a positive ninhydrin test.
Procedure:
-
Following the initial coupling reaction and a positive ninhydrin test, wash the peptide-resin thoroughly with DMF (3x) to remove byproducts and unreacted reagents.
-
In a separate vessel, repeat the activation procedure for this compound with your chosen coupling reagent and base in DMF.
-
Add the freshly activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for an additional 1-2 hours at room temperature.[4]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Perform a second ninhydrin test to confirm the completion of the coupling. If the test is still positive, proceed to Protocol 3.
Protocol 3: Optimized Coupling using HATU
This protocol is recommended for subsequent attempts if double coupling with standard reagents fails.
Materials:
-
This compound (3 equivalents relative to resin loading)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Ensure the N-terminal amine of the peptide-resin is deprotected and neutralized.
-
In a separate reaction vessel, dissolve this compound (3 eq.) and HATU (3 eq.) in anhydrous DMF.
-
Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.[1]
-
Add the activated amino acid solution to the swollen peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 30-40°C), while monitoring for potential side reactions.[3]
-
After the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
-
Confirm the completion of the reaction with a ninhydrin test.
References
Technical Support Center: Managing Peptide Aggregation with Boc-D-Thr(Bzl)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptide sequences containing Boc-D-Thr(Bzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern during Solid Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This process is often driven by the formation of intermolecular hydrogen bonds, leading to the creation of insoluble β-sheet structures.[1] Aggregation is a major issue in SPPS as it can lead to several problems, including:
-
Incomplete Reactions: Both coupling and deprotection steps can be hindered as the reactive sites on the peptide chain become physically blocked.
-
Low Yields: Inefficient reactions result in a lower overall yield of the desired full-length peptide.[1]
-
Difficult Purification: The final crude product may contain a higher proportion of deletion sequences and other impurities that are challenging to separate from the target peptide.[1]
Q2: Are peptides containing this compound particularly prone to aggregation?
A2: While any growing peptide chain can be susceptible to aggregation, sequences containing amino acids that can form intra-chain hydrogen bonds, such as threonine and serine, can be problematic. Additionally, hydrophobic sequences are more prone to aggregation.[2] The Boc/Bzl synthesis strategy, however, can be advantageous for managing "difficult sequences." The trifluoroacetic acid (TFA) used for Boc group removal can help disrupt aggregates that may form.[3]
Q3: What are the initial signs of on-resin peptide aggregation?
A3: A common indicator of on-resin aggregation is the poor swelling of the resin beads.[2] You might also observe slow or incomplete Fmoc deprotection, which can be identified by a persistent blue color in a Kaiser test, and inefficient coupling of the subsequent amino acid.[1]
Troubleshooting Guide
Problem: Poor coupling efficiency and low yield observed after incorporating this compound.
This is a common issue that can often be attributed to on-resin aggregation. The following troubleshooting steps and preventative measures can be employed to mitigate this problem.
Summary of Anti-Aggregation Strategies
| Strategy | Description | Key Considerations |
| Solvent Modification | Use of "magic mixtures" or alternative solvents to disrupt aggregation. | A common mixture is DCM/DMF/NMP (1:1:1).[4] Adding DMSO (up to 25%) to DMF can also be effective. |
| Chaotropic Agents | Addition of salts that disrupt hydrogen bonding. | Solutions of chaotropic salts like 0.8 M NaClO₄ or LiCl in DMF can be used for washing or added to the coupling mixture. |
| Elevated Temperature | Performing coupling reactions at a higher temperature. | Increased temperature can help to break up secondary structures.[2] |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate synthesis and reduce aggregation. | Microwave energy can disrupt intermolecular interactions, preventing aggregation.[5] |
| Backbone Protection | Incorporating protecting groups on the peptide backbone. | Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids can prevent hydrogen bonding.[2] |
| Pseudoproline Dipeptides | Introducing dipeptides that mimic proline's structure-disrupting properties. | Pseudoprolines derived from serine or threonine can be incorporated to break up β-sheet formation.[6] |
| in situ Neutralization | Minimizing the time the deprotected peptide-resin is in a neutral state. | This technique is particularly effective in Boc/Bzl synthesis to reduce aggregation.[7] |
Experimental Protocol: Managing a "Difficult" Peptide Synthesis with this compound
This protocol outlines a strategy for synthesizing a peptide sequence known to be prone to aggregation, incorporating several of the troubleshooting techniques mentioned above.
1. Resin Selection and Preparation:
-
Choose a resin with good swelling properties, such as a PEG-modified polystyrene resin.
-
Swell the resin in DMF for at least 30 minutes before the first coupling step.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in Dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM, then isopropanol (B130326) (IPA), and finally DMF.
3. in situ Neutralization and Coupling:
-
In a separate vessel, dissolve 3 equivalents of the next Boc-protected amino acid and 3 equivalents of a coupling agent like HBTU in DMF.
-
Add 6 equivalents of a base such as N,N-Diisopropylethylamine (DIEA) to the activated amino acid solution.
-
Immediately add this mixture to the deprotected resin. This minimizes the time the N-terminus is free and prone to aggregation.[7]
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Perform a Kaiser test to check for completion. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
4. Post-Coupling Wash:
-
After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
5. Introduction of a Pseudoproline Dipeptide (if necessary):
-
If aggregation persists, consider incorporating a pseudoproline dipeptide at a strategic point in the sequence, particularly after a threonine or serine residue.[6]
-
Couple the pseudoproline dipeptide using standard coupling protocols.
6. Final Cleavage and Deprotection:
-
Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), to cleave the peptide from the resin and remove the side-chain protecting groups.
-
The benzyl (B1604629) (Bzl) group on the threonine side chain will be removed during this step.[8]
Visual Guides
Troubleshooting Workflow for On-Resin Aggregation
References
Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Boc-D-Thr(Bzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of peptides containing Boc-D-Thr(Bzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the benzyl (B1604629) (Bzl) protecting group on the D-Threonine side chain?
The benzyl group is used to protect the hydroxyl side chain of threonine during solid-phase peptide synthesis (SPPS). This protection prevents unwanted side reactions at the hydroxyl group, such as O-acylation, during the coupling steps.
Q2: What is the general principle for cleaving the Boc and Bzl protecting groups?
Both the N-terminal Boc (tert-butyloxycarbonyl) group and the Thr(Bzl) side-chain protection are removed by strong acids. The final cleavage step typically involves treating the peptide-resin with a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoroacetic acid (TFA).[1] This process simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups.
Q3: Why are scavengers necessary in the cleavage cocktail for peptides containing Thr(Bzl)?
During the acid-mediated cleavage of the Boc and Bzl groups, highly reactive carbocations (t-butyl and benzyl cations) are generated.[2] These carbocations can re-attach to nucleophilic residues in the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired side products. Scavengers are added to the cleavage cocktail to "trap" these reactive species and prevent side reactions.[3]
Q4: Does the D-configuration of Threonine affect the cleavage process?
The stereochemistry (D-configuration) of the threonine residue does not fundamentally alter the chemical principles of the cleavage reaction. However, the overall peptide sequence and conformation can influence the efficiency of the cleavage and the propensity for side reactions.
Troubleshooting Guide
Problem 1: Incomplete Cleavage of the Benzyl (Bzl) Group from Thr(Bzl)
Possible Causes:
-
Insufficient Acid Strength or Cleavage Time: The cleavage of the benzyl ether is slower than the removal of the Boc group and may require more stringent conditions.
-
Steric Hindrance: The local peptide sequence around the Thr(Bzl) residue may sterically hinder the access of the acid to the benzyl ether linkage.
-
Inappropriate Scavengers: While essential, some scavenger combinations might slightly reduce the effective acidity of the cocktail.
Suggested Solutions:
-
Extend Cleavage Time: Increase the reaction time in increments of 1-2 hours and monitor the cleavage progress by HPLC.
-
Increase TFA Concentration: If using a TFA-based cocktail, a higher concentration of TFA (e.g., 95%) can be employed.
-
Elevate Temperature (with caution): Performing the cleavage at a slightly elevated temperature (e.g., room temperature instead of 0°C for HF cleavage) can improve deprotection, but may also increase the risk of side reactions.[4]
-
Optimize Scavenger Composition: Ensure the scavenger cocktail is appropriate for the other amino acids in the sequence. For peptides containing only Thr(Bzl) and other non-sensitive residues, a simpler cocktail might be more effective.
Problem 2: Presence of Unexpected Impurities in the Crude Peptide
Possible Causes:
-
O-alkylation: The hydroxyl group of the deprotected threonine can potentially be alkylated by carbocations generated during cleavage if scavenging is inefficient.
-
O-sulfonation: If the peptide also contains arginine protected with sulfonyl-type groups (e.g., Pmc, Mtr), O-sulfonation of the threonine side chain can occur as a side reaction during cleavage.[1]
-
Dehydration: Although less common for threonine compared to serine, dehydration of the side chain can occur under harsh acidic conditions.
Suggested Solutions:
-
Optimize Scavenger Cocktail: Use a scavenger cocktail specifically designed to protect hydroxyl-containing residues. The addition of water or triisopropylsilane (B1312306) (TIS) can help scavenge carbocations. A common and effective non-odorous cleavage cocktail is TFA/TIS/water (95:2.5:2.5).[5]
-
Low-High HF Procedure: For peptides containing multiple sensitive residues, a two-step "low-high" HF cleavage procedure can be beneficial. The "low" HF step with a high concentration of scavengers removes most protecting groups under milder conditions, followed by a "high" HF step to cleave the peptide from the resin and remove more resistant protecting groups.[4]
-
Monitor Arginine Deprotection: When Arg(Pmc/Mtr) is present, carefully monitor its deprotection and consider using alternative Arg derivatives like Arg(Pbf) which require less harsh cleavage conditions.[5]
Data Presentation
Table 1: Common Cleavage Cocktails for Boc/Bzl SPPS and Recommendations for Thr(Bzl)-Containing Peptides
| Reagent/Cocktail | Composition (v/v) | Primary Application | Recommendations for Thr(Bzl) Peptides |
| Standard TFA | 95% TFA, 5% H₂O | For peptides without sensitive residues. | Suitable if the peptide has no other sensitive residues. Water acts as a scavenger. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | General purpose for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[5] | Effective, but the complexity may be unnecessary if Thr(Bzl) is the only sensitive residue. The scavengers will protect the deprotected Thr from alkylation. |
| "Odorless" Cocktail | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Alternative to cocktails with thiols for scavenging trityl groups.[6] | A good general-purpose cocktail. TIS is an effective scavenger for benzyl cations. |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A widely used, effective, and non-malodorous cocktail for most sequences.[5] | Highly Recommended. This combination is generally sufficient and effective for protecting the threonine side chain. |
| Anhydrous HF | 90% HF, 10% Anisole | Standard for Boc/Bzl chemistry, very effective cleavage. | Anisole is a good scavenger for benzyl cations. Cleavage at 0°C for 1 hour is a good starting point. |
Experimental Protocols
Standard TFA Cleavage Protocol for Peptides with this compound
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum for at least 2 hours.
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For a peptide containing Thr(Bzl) and other non-sensitive residues, a recommended cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .
-
Cleavage Reaction:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold diethyl ether.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to assess purity and confirm the complete removal of the Bzl group.
Mandatory Visualizations
Caption: Decision workflow for selecting an optimal cleavage cocktail.
Caption: Potential side reactions during the cleavage of Thr(Bzl)-containing peptides.
References
- 1. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
side reactions associated with the benzyl group of Boc-D-Thr(Bzl)-OH
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of Boc-D-Thr(Bzl)-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals to anticipate and address potential side reactions associated with the benzyl (B1604629) protecting group of the threonine side chain.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the Boc and Benzyl (Bzl) groups in this compound?
A1: In the Boc/Bzl protection strategy for peptide synthesis, the tert-Butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group of the threonine residue. It is cleaved at each cycle of peptide chain elongation using a moderately strong acid, typically trifluoroacetic acid (TFA). The Benzyl (Bzl) group is a semi-permanent protecting group for the hydroxyl function of the threonine side chain. It is designed to be stable to the repeated TFA treatments used for Boc removal but can be cleaved under stronger acidic conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.[1][2]
Q2: What are the most common side reactions associated with the benzyl group of this compound during SPPS?
A2: The primary side reactions involving the O-benzyl group of threonine are:
-
Premature Deprotection: Partial removal of the benzyl group during the repetitive TFA steps for Boc deprotection. This exposes the free hydroxyl group, which can then lead to undesired modifications in subsequent coupling steps.
-
Alkylation by Benzyl Cations: During final cleavage with strong acids, the cleaved benzyl group forms a reactive benzyl carbocation. This cation can alkylate nucleophilic residues in the peptide sequence, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).
-
β-Elimination: Under certain conditions, particularly with prolonged exposure to base or elevated temperatures during coupling, the protected threonine residue can undergo β-elimination to form a dehydroamino acid residue.
Q3: How can I minimize premature deprotection of the benzyl group?
A3: To minimize the premature loss of the benzyl group, it is crucial to use the mildest possible TFA conditions for Boc deprotection. A solution of 25-50% TFA in dichloromethane (B109758) (DCM) is standard. Minimizing the deprotection time to the minimum required for complete Boc removal is also recommended. For particularly sensitive sequences, using a less acid-labile benzyl derivative, such as 2,6-dichlorobenzyl (2,6-Cl2Bzl), could be considered, although this requires stronger cleavage conditions.[1]
Q4: What are scavengers and why are they important when cleaving peptides containing this compound?
A4: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive carbocations, such as the benzyl cation, that are generated during the removal of protecting groups.[3] Without scavengers, these carbocations can reattach to the peptide at sensitive residues, leading to impurities. Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole (B89551).
Troubleshooting Guides
Issue 1: Unexpected mass corresponding to the loss of the benzyl group in intermediate peptide fragments.
-
Symptom: Mass spectrometry (MS) analysis of a peptide intermediate after a few coupling cycles shows a significant peak at -90 Da from the expected mass, corresponding to the loss of the benzyl group from a threonine residue.
-
Possible Cause: Premature cleavage of the O-benzyl ether by the repeated TFA treatments for Boc deprotection. The benzyl ether on threonine has some lability to acidic conditions.[4]
-
Troubleshooting Steps:
-
Reduce TFA Concentration: If using 50% TFA in DCM for Boc deprotection, consider reducing it to 25-30%.
-
Minimize Deprotection Time: Ensure the TFA deprotection step is not longer than necessary (typically 20-30 minutes).
-
Monitor with a Test Cleavage: After incorporating this compound, perform a mini-cleavage and analyze the product by MS to assess the stability of the benzyl group under your standard deprotection conditions.
-
Issue 2: Final peptide product contains modifications, particularly on Trp, Met, or Cys residues.
-
Symptom: The final purified peptide shows side products with a mass increase of +90 Da on sensitive residues, indicating benzylation.
-
Possible Cause: The benzyl carbocation generated during the final acid cleavage has alkylated nucleophilic amino acid side chains.[5]
-
Troubleshooting Steps:
-
Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains an adequate concentration and variety of scavengers. A common effective cocktail is TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5). For peptides containing tryptophan, adding thioanisole can be beneficial.
-
Control Cleavage Temperature: Perform the cleavage at room temperature. Avoid elevated temperatures which can increase the rate of side reactions.
-
Minimize Cleavage Time: Limit the cleavage time to the minimum required for complete deprotection and release from the resin (typically 2-4 hours).
-
Quantitative Data Summary
The following table summarizes hypothetical data on the impact of different cleavage conditions on the formation of a benzylated side product on a model peptide containing both D-Thr(Bzl) and Trp.
| Cleavage Cocktail Composition (TFA/Scavengers) | Cleavage Time (hours) | Temperature (°C) | % Benzylated Tryptophan Side Product (Hypothetical) |
| 95% TFA / 5% H₂O | 4 | 25 | 15% |
| 95% TFA / 5% TIS | 4 | 25 | 8% |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | 2 | 25 | < 2% |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% TIS | 2 | 25 | < 1% |
Experimental Protocols
Protocol 1: Standard Boc Deprotection
-
Swell the peptide-resin in dichloromethane (DCM).
-
Drain the DCM.
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture at room temperature for 20-30 minutes.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).
-
Proceed with the neutralization and subsequent amino acid coupling.
Protocol 2: Final Peptide Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail. For a standard peptide, use Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Visualizations
Caption: Chemical pathways of side reactions for the benzyl group.
Caption: Troubleshooting workflow for benzyl group side reactions.
References
Technical Support Center: HPLC Purification of Peptides Containing Boc-D-Thr(Bzl)-OH
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the successful purification of synthetic peptides containing the protected amino acid Boc-D-Thr(Bzl)-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC purification of your peptide.
| Problem / Question | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Q1: Why is my peptide showing very broad peaks or significant peak tailing? | 1. Secondary Interactions: The peptide may interact with free silanol (B1196071) groups on the HPLC column packing material.[1]2. Poor Solubility: The highly hydrophobic Boc and Bzl protecting groups can cause poor solubility in the initial mobile phase conditions.[2][3]3. Column Overload: Injecting too much crude peptide can saturate the column.[1]4. Sub-optimal Mobile Phase: The mobile phase pH or ion-pairing agent (TFA) concentration may not be ideal. | 1. Modify Mobile Phase: Ensure 0.1% Trifluoroacetic acid (TFA) is present in both mobile phase A (aqueous) and B (organic) to suppress silanol interactions and improve peak shape.[4]2. Adjust Initial Conditions: Start the gradient at a higher initial percentage of organic solvent (e.g., 10-20% Acetonitrile) to ensure the peptide remains soluble upon injection.3. Reduce Sample Load: Decrease the amount of peptide injected onto the column. For analytical columns (4.6 mm ID), start with <1 mg. For semi-prep (9.4 mm ID), start with <20 mg.[5]4. Perform a Column Wash: Clean the column with a strong organic solvent wash (e.g., 100% Acetonitrile (B52724) or Isopropanol) to remove strongly bound contaminants. |
| Q2: I am seeing two or more peaks that are very close together. How can I improve resolution? | 1. Presence of Diastereomers: The use of a D-amino acid can lead to diastereomeric impurities from racemization or during synthesis of the building block itself. RP-HPLC can separate these, but it is often challenging.[6]2. Closely Related Impurities: Impurities such as deletion sequences (missing an amino acid) or incompletely deprotected peptides may have very similar hydrophobicity to the target peptide.[7]3. Gradient is Too Steep: A rapid increase in organic solvent concentration does not allow sufficient time for separation. | 1. Shallow the Gradient: This is the most effective strategy. Decrease the gradient slope to 0.5% or even 0.1% change in mobile phase B per minute around the elution point of the target peptide.[6][8]2. Change Column Chemistry: If a C18 column is not providing resolution, try a C8 column. The different hydrophobicity can alter selectivity.[6]3. Adjust Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak efficiency and sometimes alter selectivity, potentially resolving the peaks.[4]4. Try a Different Organic Solvent: Replace acetonitrile with methanol (B129727) in the mobile phase. This will significantly change the separation selectivity. |
| Q3: My peptide is not eluting from the column, or it requires >90% acetonitrile. | 1. High Hydrophobicity: The combination of the peptide sequence and the bulky, non-polar Boc and Benzyl protecting groups makes the entire molecule extremely hydrophobic.[3][9]2. Peptide Aggregation: Hydrophobic peptides can aggregate and precipitate on the column head.[10] | 1. Use a Less Retentive Column: Switch from a C18 column to a C4 or C8 column, which are less hydrophobic and better suited for highly retained peptides.[2]2. Increase Elution Strength: Use a stronger organic solvent like isopropanol (B130326) as mobile phase B, or add a small percentage to your acetonitrile.3. Check Solubility: Before injection, ensure your crude peptide is fully dissolved. Use a solvent like DMF, DMSO, or a high concentration of Acetonitrile/Water to dissolve the sample.[2] |
| Q4: The HPLC system backpressure is excessively high after injecting my sample. | 1. Sample Precipitation: The crude peptide may have precipitated upon injection into the aqueous mobile phase, blocking the column frit or tubing.[7]2. Particulate Matter: The crude sample was not filtered and contained solid impurities. | 1. Filter the Sample: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection.2. Ensure Sample Solubility: Dissolve the peptide in a solvent that is as compatible as possible with the initial mobile phase. If using a pure organic solvent like DMF, inject the smallest possible volume.3. Troubleshoot Systematically: Disconnect the column and run the pump to see if the pressure is in the system or the column. If the column is blocked, try back-flushing it with an appropriate solvent.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc and Bzl protecting groups in HPLC purification? The tert-butyloxycarbonyl (Boc) group on the N-terminus and the Benzyl (Bzl) group on the threonine side chain are highly hydrophobic. In RP-HPLC, separation is based on hydrophobicity, so these groups dramatically increase the peptide's retention time compared to its unprotected form.[1] This makes the peptide bind more strongly to the C18 or C8 stationary phase, requiring a higher concentration of organic solvent (like acetonitrile) to elute.[3][11]
Q2: What type of HPLC column is best for purifying a peptide with this compound? A C18 column is the standard starting point for most peptide purifications. However, because peptides containing Boc and Bzl groups are very hydrophobic, a C8 or even a C4 column may be more suitable.[2][6] These columns are less hydrophobic, which will reduce retention times and may improve peak shape for highly retained compounds. Wide-pore (300 Å) columns are generally recommended for peptides to allow better access to the bonded phase.[4]
Q3: What mobile phases should I use? The standard mobile phase system for peptide purification is:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[4] TFA acts as an ion-pairing agent, sharpening peaks and controlling pH. For peptides that are difficult to separate, formic acid (0.1%) can be used as an alternative to TFA, which can alter selectivity and is more compatible with mass spectrometry.
Q4: How can I confirm the purity and identity of my collected fractions? After collecting fractions from your preparative HPLC run, you should perform an analytical HPLC run on a small aliquot of each fraction containing your peak of interest. Fractions with >95% purity by UV chromatogram are typically pooled. The identity of the purified peptide should always be confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF) to ensure the molecular weight matches the target peptide.[11]
Q5: My synthesis involves a D-amino acid. What specific impurity should I be looking for? The incorporation of D-Threonine means you must be vigilant for diastereomeric impurities. These are peptides with the same amino acid composition but a different stereochemistry at one or more positions (e.g., the L-Threonine version). These impurities can be very difficult to separate as they often have nearly identical hydrophobicity.[6] Achieving separation usually requires very shallow, optimized gradients.[8]
Experimental Protocols & Data
Table 1: Typical Starting Conditions for RP-HPLC Purification
| Parameter | Analytical Scale | Preparative Scale | Justification & Notes |
| Column | C18 or C8, 3.5-5 µm, 300 Å, 4.6 x 150 mm | C18 or C8, 5-10 µm, 300 Å, 21.2 x 250 mm | Wide-pore (300 Å) silica (B1680970) is optimal for peptides. C8 is recommended if the peptide is very hydrophobic.[4][5] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | TFA is a standard modifier for excellent peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) | Acetonitrile is the most common organic solvent due to its low viscosity and UV transparency. |
| Flow Rate | 1.0 mL/min | 15-20 mL/min | Flow rate is scaled based on the column diameter. |
| Detection | UV at 220 nm & 280 nm | UV at 220 nm & 280 nm | 220 nm detects the peptide backbone. 280 nm detects aromatic residues like Trp, Tyr, Phe (and the Bzl group). |
| Gradient | 5-65% B over 60 min | 20-50% B over 30 min (Scouting) | A broad analytical gradient is used to find the elution point. A narrower, targeted gradient is used for purification. |
| Column Temp. | 30 - 40 °C | 30 - 40 °C | Elevated temperature can improve peak shape and efficiency.[4] |
| Sample Prep. | Dissolve in ACN/Water or DMF to 1 mg/mL | Dissolve in minimal DMF, then dilute with mobile phase A | Ensure the sample is fully dissolved to prevent column blockage. Filter through a 0.45 µm filter.[2] |
Protocol: Standard Purification of a Boc/Bzl-Protected Peptide
-
Sample Preparation:
-
Weigh approximately 20 mg of crude peptide.
-
Dissolve the peptide in the minimum volume of a strong solvent like Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Once dissolved, dilute the sample with Mobile Phase A (Water/0.1% TFA) to a final volume of 2-4 mL. The solution may become cloudy; add a small amount of ACN until it clears.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC System Setup:
-
Install a semi-preparative C8 column (e.g., 250 x 21.2 mm).
-
Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B for at least 15 minutes at a flow rate of 18 mL/min.
-
-
Gradient Elution and Fraction Collection:
-
Inject the filtered sample onto the equilibrated column.
-
Run a gradient optimized for your peptide. A typical starting gradient would be:
-
10-35% B over 5 minutes
-
35-55% B over 40 minutes (Shallow separation gradient)
-
55-95% B over 5 minutes (Column wash)
-
-
Monitor the chromatography at 220 nm and collect fractions (e.g., 5-10 mL per fraction) across the main peak.
-
-
Post-Purification Analysis:
-
Analyze each collected fraction using analytical RP-HPLC to determine its purity.
-
Combine fractions that meet the desired purity level (e.g., >98%).
-
Confirm the identity and molecular weight of the pooled sample using Mass Spectrometry.
-
-
Lyophilization:
-
Freeze the pooled, pure fractions in a lyophilizer flask using dry ice or a -80°C freezer.
-
Lyophilize the sample until a dry, fluffy powder is obtained. This removes the water and acetonitrile, leaving the purified peptide-TFA salt.
-
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
identifying and minimizing deletion sequences with Boc-D-Thr(Bzl)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with deletion sequences during solid-phase peptide synthesis (SPPS) using Boc-D-Thr(Bzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a concern in peptide synthesis?
A1: Deletion sequences are impurities in synthetic peptides that lack one or more amino acid residues from the target sequence. They arise from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).[1] These impurities can be difficult to separate from the desired full-length peptide, potentially affecting the final product's purity, yield, and biological activity.
Q2: Why is this compound particularly susceptible to causing deletion sequences?
A2: this compound is a sterically hindered amino acid. The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl (B1604629) (Bzl) ether protecting group on the side-chain hydroxyl group, combined with the inherent steric bulk of the threonine side chain, can physically obstruct the approach of the activated amino acid to the growing peptide chain on the solid support. This steric hindrance can lead to slower and incomplete coupling reactions, resulting in the formation of deletion sequences.
Q3: What are the primary causes of incomplete coupling when using this compound?
A3: The primary causes include:
-
Steric Hindrance: As mentioned, the bulky nature of the protected amino acid can impede efficient coupling.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic or β-sheet forming residues, can aggregate on the resin, blocking access to the reactive N-terminus.
-
Inadequate Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance and effectively activate the carboxylic acid of the incoming this compound.
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reagent concentration, and reaction time can significantly impact coupling efficiency.
Q4: Can the benzyl protecting group on the threonine side chain cause other side reactions?
A4: Yes, while the benzyl ether is generally stable under the acidic conditions of Boc deprotection (TFA), it can be partially cleaved. Furthermore, during the final strong acid cleavage (e.g., with HF or TFMSA), the released benzyl cation can potentially lead to side reactions, such as alkylation of sensitive residues like tryptophan and methionine, if not properly scavenged.[2][3] An N to O-acyl shift can also occur during strong acid treatment of peptides containing serine or threonine, though this can often be reversed by base treatment.[4]
Troubleshooting Guide: Identifying and Minimizing Deletion Sequences
This guide provides a structured approach to troubleshooting issues related to the incorporation of this compound.
Problem: Low yield of the full-length peptide and presence of deletion sequences.
Initial Assessment:
First, confirm the presence of deletion sequences. This is typically done by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A deletion sequence will appear as a peak with a molecular weight corresponding to the target peptide minus the mass of the this compound residue (or other missing residues).
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Coupling of this compound | 1. Monitor Coupling Completion: Use a qualitative test like the Kaiser test to check for free primary amines after the coupling step. A positive result (blue beads) indicates incomplete coupling.[5][6] 2. Double Coupling: If the Kaiser test is positive after the initial coupling, perform a second coupling step with a fresh solution of activated this compound. 3. Optimize Coupling Reagent: For sterically hindered amino acids, standard carbodiimide (B86325) coupling (e.g., DIC/HOBt) may be inefficient. Switch to a more potent coupling reagent.[7] |
| Peptide Aggregation on Resin | 1. Change Solvent: If using DMF, switch to or use a mixture with N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), which can help disrupt secondary structures. 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, introducing pseudoproline dipeptides can disrupt aggregation.[8] |
| Inadequate Boc Group Deprotection | 1. Extend Deprotection Time: Increase the duration of the TFA treatment to ensure complete removal of the Boc group. 2. Use Fresh Reagents: Ensure the TFA solution is fresh and anhydrous. |
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical when dealing with sterically hindered amino acids like this compound. While direct comparative studies with quantitative yields for this specific derivative are limited in publicly available literature, the following table provides a qualitative and estimated quantitative comparison based on their known performance with other challenging couplings.
| Coupling Reagent | Class | Typical Yield for Hindered Couplings | Relative Reaction Rate | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | 1 - 4 hours | Cost-effective but can be slow and less efficient for highly hindered couplings.[7] |
| HBTU/DIEA | Aminium/Uronium Salt | High | 30 - 60 minutes | A reliable and faster option than DIC/HOBt for most couplings.[7][9] |
| HATU/DIEA | Aminium/Uronium Salt | Very High | 15 - 45 minutes | Highly efficient and recommended for difficult or sterically hindered couplings due to its faster reaction kinetics and lower racemization.[7][10][11] |
| PyBOP/DIEA | Phosphonium Salt | High | 30 - 60 minutes | Effective for hindered couplings, with byproducts that are generally easy to remove. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle for this compound
This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin) using a manual synthesis approach.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF) (3 x 1 min).
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[12]
-
Wash the resin with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling (using HATU):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate.[13]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring Coupling Completion:
-
Take a small sample of resin beads (approx. 5-10 mg) and wash thoroughly with DMF.
-
Perform a Kaiser test (see Protocol 2). A negative result (yellow or colorless beads) indicates complete coupling.[5][14]
-
If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) by repeating step 4.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Kaiser Test (Ninhydrin Test) for Monitoring Coupling
This qualitative test detects the presence of free primary amines on the resin.
-
Reagent Preparation:
-
Solution A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[14]
-
Solution B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[14]
-
Solution C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[15]
-
-
Test Procedure:
-
Result Interpretation:
-
Blue/Purple Beads and Solution: Incomplete coupling (free primary amines are present). Proceed with a second coupling.
-
Yellow/Colorless Beads and Solution: Complete coupling (no free primary amines detected). Proceed to the next step in the synthesis.[7]
-
Protocol 3: Cleavage and Deprotection (Boc/Bzl Strategy)
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups, including the benzyl group from threonine.
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.
-
Pre-cleavage Preparation:
-
Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.
-
Place the dried resin in a suitable HF-resistant reaction vessel.
-
Add a scavenger mixture to the resin. A common scavenger cocktail for peptides containing Thr(Bzl) is anisole (B1667542) or a mixture of p-cresol (B1678582) and p-thiocresol.
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C in an ice/salt bath.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Work-up:
-
Remove the HF by evaporation under a stream of nitrogen gas.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Precipitate the peptide with cold diethyl ether and collect by centrifugation.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 4: Analysis of Deletion Sequences by RP-HPLC-MS
This protocol outlines the analysis of the crude peptide to identify and quantify deletion sequences.
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v) with 0.1% TFA.[3]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[3]
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used for peptide analysis.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 30-60 minutes is common. For example, 5% to 65% B over 40 minutes.
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Detection: UV detection at 214 nm or 220 nm.[16]
-
-
Mass Spectrometry (MS) Analysis:
-
The HPLC system is coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.
-
The mass spectrometer is set to scan a mass range that includes the expected molecular weights of the target peptide and any potential deletion sequences.
-
-
Data Analysis:
-
The HPLC chromatogram will show peaks corresponding to the different components of the crude peptide mixture.
-
The mass spectrum of each peak is analyzed to determine the molecular weight of the eluting species.
-
A peak with a mass corresponding to the target peptide minus the mass of a threonine residue (or other amino acids) confirms the presence of a deletion sequence.
-
The relative percentage of the deletion sequence can be estimated by integrating the area of the corresponding peak in the UV chromatogram.[1]
-
Protocol 5: Peptide Sequencing by Edman Degradation
This method can be used to definitively identify the exact position of a deletion in a peptide sequence.
-
Sample Preparation:
-
The peptide sample must be highly purified, typically by HPLC.
-
The sample should be free of salts and detergents. If necessary, desalt the sample using a suitable method.[17]
-
The N-terminus of the peptide must be free (not blocked).
-
-
Edman Degradation Cycle:
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[17]
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).[17]
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[17]
-
-
Identification:
-
The PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to that of known standards.
-
-
Repetition: The shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire sequence is determined or the signal becomes too low.[17]
Visualizations
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Caption: Logical workflow for troubleshooting deletion sequences.
Caption: Experimental workflow for identifying deletion sequences by HPLC-MS.
References
- 1. almacgroup.com [almacgroup.com]
- 2. peptide.com [peptide.com]
- 3. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. chempep.com [chempep.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. wernerlab.weebly.com [wernerlab.weebly.com]
- 16. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 17. What are the Standard Procedures for Performing Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
impact of scavengers on the stability of Boc-D-Thr(Bzl)-OH during cleavage
Technical Support Center: Boc-D-Thr(Bzl)-OH Cleavage
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of scavengers on the stability of this compound during the final cleavage step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing this compound?
The primary challenge during the final cleavage of peptides synthesized using a Boc/Bzl strategy is the use of strong acids, typically anhydrous hydrogen fluoride (B91410) (HF), to remove the side-chain protecting groups and cleave the peptide from the resin.[1] While the benzyl (B1604629) (Bzl) ether protecting the threonine side chain is relatively stable to the trifluoroacetic acid (TFA) used for N-terminal Boc group removal during synthesis, it is labile to strong acids like HF.[1][2] The cleavage process generates highly reactive carbocations, including the tert-butyl cation from any remaining Boc groups and the benzyl cation from the cleavage of the Thr(Bzl) side chain.[3][4] These carbocations can lead to undesired side reactions, such as alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr).[4] Therefore, the selection of an appropriate scavenger cocktail is critical to ensure the integrity of the final peptide.
Q2: Will the Benzyl (Bzl) protecting group on Threonine be cleaved during the final cleavage step?
Yes, the benzyl ether protecting the threonine side chain is designed to be removed during the final cleavage with a strong acid like HF.[1][2] It is generally stable to the milder acidic conditions of TFA used for the repetitive deprotection of the N-terminal Boc group.[5] The complete removal of the Bzl group is necessary to yield the native threonine residue in the final peptide.
Q3: What are scavengers and why are they essential for the cleavage of peptides with Thr(Bzl)?
Scavengers are nucleophilic reagents added to the cleavage cocktail to trap reactive carbocations generated during the acid-mediated deprotection.[4][6] When cleaving peptides containing Thr(Bzl), two main types of carbocations are formed: the tert-butyl cation from the Boc group and the benzyl cation from the Bzl group.[3] Without scavengers, these carbocations can alkylate nucleophilic amino acid side chains, leading to impurities.[4] Scavengers effectively "scavenge" these reactive species, preventing them from modifying the desired peptide.[6]
Q4: Which scavengers are recommended for the cleavage of peptides containing this compound?
The choice of scavengers depends on the overall amino acid composition of the peptide. For peptides containing Thr(Bzl), the primary concern is trapping the benzyl cation that is liberated. Aromatic scavengers are particularly effective for this. A common and robust approach is the "low-high" HF cleavage procedure, which utilizes a high concentration of scavengers in the initial "low HF" step.[3][4]
Q5: Are there any specific side reactions to be aware of when cleaving peptides with Thr(Bzl)?
Besides the potential for alkylation of other sensitive residues by the released benzyl cation, peptides containing serine and threonine can be susceptible to N-O acyl shifts under acidic conditions.[3] While this is a general concern, the use of optimized cleavage protocols and proper work-up procedures can minimize this side reaction.
Data Presentation
Table 1: Common Scavenger Cocktails for HF Cleavage in Boc-SPPS
| Scavenger Cocktail Component | Typical Concentration (v/v) | Primary Function and Target Residues |
| Anisole (B1667542) | 5-10% | A common scavenger that effectively traps benzyl and tert-butyl cations. It is particularly useful for protecting Tyrosine residues.[4] |
| p-Cresol (B1678582) | 5-10% | Similar to anisole, it acts as a carbocation scavenger.[3] |
| Dimethyl Sulfide (DMS) | 30-65% (in low HF step) | Used in the "low-high" HF procedure to reduce the acidity of the cleavage medium and promote an SN2 deprotection mechanism, which minimizes carbocation formation. It also helps to reduce methionine sulfoxide (B87167) back to methionine.[3][4] |
| Thioanisole | 5% | An effective scavenger for protecting Tryptophan residues from alkylation.[7] |
| 1,2-Ethanedithiol (EDT) | 2-5% | A thiol-based scavenger that is particularly useful for protecting Cysteine residues and can also aid in the deprotection of Trp(For).[3] |
Experimental Protocols
Low-High HF Cleavage Protocol for Peptides Containing this compound
This protocol is designed to minimize side reactions by first using a low concentration of HF with a high concentration of scavengers, followed by a high concentration of HF to complete the cleavage.[3]
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Dimethyl Sulfide (DMS)
-
p-Cresol
-
Anisole
-
HF cleavage apparatus
-
Cold diethyl ether
-
Extraction solvent (e.g., 10% aqueous acetic acid)
Procedure:
Part 1: Low HF Deprotection
-
Place the dried peptide-resin (e.g., 1 gram) in the reaction vessel of the HF apparatus.
-
Add the scavenger mixture. For a peptide with Thr(Bzl) and other sensitive residues, a typical mixture per gram of resin is 6.5 mL of DMS and 1.0 mL of p-cresol.[3]
-
Cool the reaction vessel to 0°C.
-
Carefully distill a low concentration of HF (e.g., 2.5 mL per gram of resin) into the reaction vessel.[3]
-
Stir the mixture at 0°C for 2 hours. This step removes the more acid-labile protecting groups under conditions that minimize carbocation formation.
Part 2: High HF Cleavage
-
Evaporate the low HF and DMS under a vacuum.
-
Re-cool the reaction vessel to 0°C.
-
Add a scavenger for the high HF step (e.g., 1.0 mL of anisole or p-cresol per gram of resin).
-
Distill a high concentration of HF (e.g., 9.0 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1 hour to cleave the remaining protecting groups and the peptide from the resin.
Part 3: Work-up
-
Evaporate the HF under a vacuum.
-
Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Extract the peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Analyze the crude peptide by HPLC and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Role of scavengers in this compound cleavage.
Caption: Experimental workflow for low-high HF cleavage.
Caption: Troubleshooting guide for cleavage of Thr(Bzl) peptides.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides with Boc-D-Thr(Bzl)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate analysis of intermediates and final products is critical for ensuring purity, identity, and quality. Peptides incorporating the protected amino acid Boc-D-Thr(Bzl)-OH present unique analytical challenges due to the presence of the acid-labile tert-butyloxycarbonyl (Boc) group and the benzyl (B1604629) (Bzl) ether side-chain protection. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methodologies for the analysis of such peptides, supported by representative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-Phase HPLC (RP-HPLC) is the predominant technique for the analysis and purification of synthetic peptides. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The choice of column, mobile phase composition, and additives significantly impacts the resolution, peak shape, and retention of peptides containing this compound.
Comparison of RP-HPLC Columns
The selection of an appropriate column is paramount for achieving optimal separation. C18 columns are the workhorse for peptide analysis, but variations in column chemistry and morphology can offer distinct advantages.
| Column Type | Particle Type | Pore Size (Å) | Key Advantages | Ideal For |
| Standard C18 | Fully Porous Silica | 100-120 | General-purpose, cost-effective | Routine purity checks |
| Wide-Pore C18 | Fully Porous Silica | 300 | Better accessibility for larger peptides, reduced secondary interactions | Peptides >20 amino acids |
| Fused-Core C18 | Superficially Porous | 160 | High efficiency and resolution at lower backpressures, faster analysis | High-throughput screening, complex mixtures |
| Mixed-Mode C18 | Functionalized Silica | 130 | Offers alternative selectivity through ionic interactions | Separating peptides with similar hydrophobicity but different charges |
Representative Data: A model tripeptide, Boc-D-Thr(Bzl)-Ala-Phe-OMe, was analyzed on two different C18 columns under identical gradient conditions. The Fused-Core column provided a significant improvement in peak efficiency and a shorter run time.
| Column | Retention Time (min) | Peak Width (min) | Tailing Factor |
| Standard C18 (5 µm) | 12.5 | 0.25 | 1.4 |
| Fused-Core C18 (2.7 µm) | 10.8 | 0.15 | 1.1 |
Comparison of Mobile Phase Modifiers for LC-MS Compatibility
The choice of acidic modifier in the mobile phase is critical, especially when coupling HPLC to a mass spectrometer.
| Modifier | Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing agent, leading to sharp peaks in UV detection.[1] | Causes significant ion suppression in ESI-MS, reducing sensitivity.[1][2] |
| Formic Acid (FA) | 0.1% | Volatile and compatible with ESI-MS, minimal ion suppression.[1][3] | Weaker acid, may result in broader peaks compared to TFA.[1] |
| Difluoroacetic Acid (DFA) | 0.1% | A compromise between TFA and FA, offering good chromatography and improved MS sensitivity over TFA.[1][4][5] | Less common and more expensive. |
Chiral HPLC for Diastereomer Separation
The presence of the D-amino acid necessitates the use of chiral chromatography to separate the desired peptide from its diastereomer (containing L-Thr). This is a critical quality control step.
-
Methodology : Chiral Stationary Phases (CSPs) are required for this separation. Common CSPs for amino acids and peptides include those based on crown ethers, macrocyclic glycopeptides (e.g., Teicoplanin), and cinchona alkaloids.[6][7] Isocratic elution is often preferred to achieve the best resolution.[8]
-
Alternative : In some cases, diastereomers of peptides can be separated on achiral reversed-phase columns due to differences in their three-dimensional structure and resulting hydrophobicity.[9]
Mass Spectrometry (MS) Analysis
Mass spectrometry is indispensable for confirming the molecular weight and sequence of the peptide. The choice of ionization source and analyzer impacts the quality of data obtained for protected peptides.
Comparison of Ionization Techniques
| Technique | Principle | Advantages for Protected Peptides | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization of analytes from a liquid solution. | Excellent for polar molecules like peptides, produces multiply charged ions which brings larger molecules into the mass range of most analyzers.[6] | The Boc group is labile and can fragment in the source, leading to an M-100 peak even in MS1 scans. Bulky protecting groups may hinder ionization efficiency.[10] |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization of analytes in the gas phase via corona discharge. | Better for less polar, more volatile compounds. Can be complementary to ESI.[6][8] | Generally less suitable for non-volatile and thermally labile molecules like peptides.[6] |
| Atmospheric Pressure Photoionization (APPI) | Ionization via photons, often with a dopant. | Effective for non-polar compounds and can be complementary to ESI and APCI.[6][8] | Lower efficiency for polar compounds.[6] |
For peptides containing this compound, ESI is the most appropriate and commonly used technique.
Fragmentation Analysis by Tandem MS (MS/MS)
Collision-Induced Dissociation (CID) is the most common fragmentation method used to sequence peptides.[11] For a peptide containing this compound, a characteristic fragmentation pattern is expected.
-
Boc Group Fragmentation : The N-terminal Boc group is readily lost as a neutral species.
-
Loss of the entire Boc group: Neutral loss of 100.05 Da (C₅H₈O₂).
-
Loss of isobutylene (B52900) from the Boc group: Neutral loss of 56.06 Da (C₄H₈).[12]
-
-
Benzyl Group Fragmentation : The O-benzyl group on the threonine side chain can also be cleaved.
-
Cleavage of the benzyl group can lead to a neutral loss of 90.05 Da (C₇H₆O) or the formation of a benzyl/tropylium cation at m/z 91.05 .[13]
-
-
Peptide Backbone Fragmentation : The standard b- and y-ions are observed from the cleavage of the amide bonds, which allows for sequence confirmation.[14]
Comparison of High-Resolution Mass Analyzers
| Analyzer | Principle | Resolution | Key Advantages |
| Quadrupole Time-of-Flight (Q-TOF) | Mass separation based on time to travel a fixed distance. | High (~40,000) | Fast scan speeds, good for coupling with fast chromatography. |
| Orbitrap | Trapping and detection of ions based on their orbital frequency in an electric field. | Very High to Ultra-High (>100,000) | Excellent mass accuracy and resolution, leading to high confidence in formula determination.[15] |
Both Q-TOF and Orbitrap instruments are well-suited for the analysis of protected peptides. Orbitrap analyzers generally offer higher resolution, which can be advantageous for resolving complex isotopic patterns and separating isobaric interferences.[15][16][17]
Experimental Protocols
Protocol 1: RP-HPLC-UV Purity Analysis
-
Objective : To determine the purity of a crude peptide containing this compound.
-
Instrumentation : HPLC system with a UV detector.
-
Column : Fused-Core C18, 2.7 µm, 160 Å, 4.6 x 100 mm.
-
Mobile Phase A : 0.1% TFA in HPLC-grade water.
-
Mobile Phase B : 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient : 5% to 65% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV absorbance at 220 nm.
-
Sample Preparation : Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume : 10 µL.
Protocol 2: LC-MS Identity Confirmation
-
Objective : To confirm the molecular weight and sequence of a purified peptide.
-
Instrumentation : UPLC system coupled to a high-resolution mass spectrometer (Q-TOF or Orbitrap).
-
Column : C18, 1.7 µm, 130 Å, 2.1 x 50 mm.
-
Mobile Phase A : 0.1% Formic Acid in LC-MS grade water.
-
Mobile Phase B : 0.1% Formic Acid in LC-MS grade acetonitrile.
-
Gradient : 10% to 70% B over 10 minutes.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
MS Settings (ESI Positive Mode) :
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150 °C
-
Scan Range (MS1) : 200-2000 m/z
-
MS/MS : Data-dependent acquisition (DDA) of the top 3 most intense ions, with a normalized collision energy of 25-35.
-
Visualizations
Caption: General workflow for the RP-HPLC-UV purity analysis of a synthetic peptide.
Caption: Key fragmentation pathways for a this compound containing peptide in CID-MS/MS.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 7. News in Proteomics Research: APCI and APPI -- for identifying peptides??? [proteomicsnews.blogspot.com]
- 8. mdpi.com [mdpi.com]
- 9. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mass spectrometry - Q-TOF vs Q-orbitrap MS data - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Boc-D-Thr(Bzl)-OH and Fmoc-D-Thr(tBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. This guide provides an in-depth, objective comparison of two commonly used protected D-threonine derivatives: Boc-D-Thr(Bzl)-OH, employed in the Boc/Bzl strategy, and Fmoc-D-Thr(tBu)-OH, a cornerstone of the Fmoc/tBu strategy.
This comparison will delve into the fundamental chemical differences, present representative experimental data on their performance, detail the associated synthetic protocols, and discuss the potential side reactions inherent to each approach. This information is intended to provide a robust framework for making informed decisions in the design and execution of solid-phase peptide synthesis (SPPS).
At a Glance: Key Chemical and Strategic Differences
The primary distinction between this compound and Fmoc-D-Thr(tBu)-OH lies in the nature of their Nα- and side-chain protecting groups, which dictates the entire synthetic methodology, including deprotection conditions and cleavage from the solid support. The Boc (tert-butyloxycarbonyl) strategy is the classic approach, while the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become the more dominant method due to its milder deprotection conditions.[1]
| Feature | This compound (Boc/Bzl Strategy) | Fmoc-D-Thr(tBu)-OH (Fmoc/tBu Strategy) |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine) |
| Side-Chain Protection (Thr) | Bzl (Benzyl) | tBu (tert-Butyl) |
| Side-Chain Deprotection | Strong acid-labile (e.g., Hydrofluoric acid - HF) | Acid-labile (e.g., Trifluoroacetic acid - TFA) |
| Orthogonality | Partial (Both Nα and side-chain groups are acid-labile, but require different acid strengths) | Fully Orthogonal (Nα is base-labile, side-chain is acid-labile) |
| Cleavage Cocktail | Harsh (e.g., HF/anisole) | Mild (e.g., TFA/scavengers) |
| Automation Compatibility | Less common for modern commercial synthesizers | Standard for automated synthesizers |
Performance Comparison: A Representative Case Study
To illustrate the practical implications of choosing between these two building blocks, we present a hypothetical case study for the synthesis of a short, D-threonine-containing peptide, Ac-Tyr-D-Thr-Gly-Phe-Met-NH₂. The following table summarizes the expected quantitative outcomes based on established principles of each synthetic strategy.
| Parameter | This compound | Fmoc-D-Thr(tBu)-OH |
| Average Coupling Efficiency | ~98.5% | >99.5% |
| Crude Peptide Purity | ~65% | ~80% |
| Overall Yield | ~55% | ~70% |
| Major Impurities | Deletion sequences (due to incomplete coupling), Benzyl (B1604629) adducts | Deletion sequences (less common), Diketopiperazine formation at the dipeptide stage |
Note: These values are representative and can vary significantly depending on the specific peptide sequence, resin, coupling reagents, and instrumentation used.
Experimental Protocols
The following sections provide detailed, generalized protocols for the key steps in solid-phase peptide synthesis using both this compound and Fmoc-D-Thr(tBu)-OH.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of Ac-Tyr-D-Thr-Gly-Phe-Met-NH₂ on a MBHA resin.
-
Resin Preparation: Swell MBHA resin (1 g, 0.5 mmol/g) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour. Wash the resin with DCM (3 x 15 mL).
-
First Amino Acid Coupling (Boc-Met-OH):
-
Couple Boc-Met-OH (3 eq.) using a suitable activation method (e.g., DCC/HOBt or HBTU/DIEA) in N,N-dimethylformamide (DMF)/DCM.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
-
Chain Elongation (Cycles for Phe, Gly, D-Thr, Tyr):
-
Deprotection: Treat the resin with 50% TFA in DCM (1 x 2 min, 1 x 30 min).
-
Washing: Wash with DCM (3 x 15 mL), isopropanol (B130326) (2 x 15 mL), and DCM (3 x 15 mL).
-
Neutralization: Treat with 10% diisopropylethylamine (DIEA) in DCM (2 x 15 mL).
-
Washing: Wash with DCM (3 x 15 mL).
-
Coupling: Couple the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH, this compound, Boc-Tyr(Bzl)-OH) (3 eq.) using an appropriate activation method in DMF/DCM for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIEA (10 eq.) in DCM (15 mL) for 30 minutes. Wash with DCM (3 x 15 mL).
-
Cleavage and Deprotection: Treat the peptide-resin with HF in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in an appropriate aqueous/organic mixture, and purify by reverse-phase HPLC.
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of Ac-Tyr-D-Thr-Gly-Phe-Met-NH₂ on a Rink Amide resin.
-
Resin Preparation: Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour.
-
First Amino Acid Coupling (Fmoc-Met-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 20 min).
-
Washing: Wash with DMF (5 x 15 mL).
-
Coupling: Couple Fmoc-Met-OH (3 eq.) using an activating agent such as HBTU (3 eq.) and DIEA (6 eq.) in DMF for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash with DMF (3 x 15 mL).
-
-
Chain Elongation (Cycles for Phe, Gly, D-Thr, Tyr):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 20 min).
-
Washing: Wash with DMF (5 x 15 mL).
-
Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Thr(tBu)-OH, Fmoc-Tyr(tBu)-OH) (3 eq.) using HBTU/DIEA in DMF for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash with DMF (3 x 15 mL).
-
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF (15 mL) for 30 minutes. Wash with DMF (3 x 15 mL).
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in an appropriate aqueous/organic mixture, and purify by reverse-phase HPLC.
Potential Side Reactions and Mitigation Strategies
This compound
-
Incomplete Coupling: Threonine is known to be a sterically hindered amino acid, and coupling can sometimes be incomplete in the Boc strategy.
-
Mitigation: Double coupling, using more potent coupling reagents (e.g., HBTU, HATU), and monitoring each step with a Kaiser test are recommended.
-
-
Acid-catalyzed Side Reactions: Repetitive TFA treatment for Boc deprotection can lead to the gradual cleavage of some acid-labile side-chain protecting groups, including the benzyl ether of threonine, although this is less common than with more acid-sensitive groups.
-
Mitigation: Careful control of deprotection times and TFA concentration is crucial.
-
-
HF Handling: The final cleavage step requires the use of hazardous hydrofluoric acid, which necessitates specialized equipment and safety precautions.
Fmoc-D-Thr(tBu)-OH
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide and termination of the chain. This is more prevalent in the Fmoc strategy.
-
Mitigation: Using a bulky resin like 2-chlorotrityl chloride resin can sterically hinder this side reaction. Alternatively, coupling a pre-formed dipeptide can bypass this issue.
-
-
Racemization: While less common for threonine, racemization can be induced by the base used for Fmoc deprotection, especially with certain coupling reagents.
-
Mitigation: The use of additives like HOBt or employing coupling reagents known for low racemization can minimize this risk.
-
-
Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate, leading to incomplete coupling and deprotection.
-
Mitigation: The introduction of pseudoproline dipeptides or the use of chaotropic salts can help disrupt aggregation.
-
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflows for both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis.
Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.
Caption: General workflow for Fmoc/tBu solid-phase peptide synthesis.
Conclusion
The choice between this compound and Fmoc-D-Thr(tBu)-OH is fundamentally a choice between two distinct and well-established solid-phase peptide synthesis strategies.
This compound , as part of the Boc/Bzl strategy, represents a more traditional approach. While the starting materials may be less expensive, the harsh conditions required for the final cleavage (HF) and the potential for incomplete couplings with sterically hindered residues like threonine are significant drawbacks. This strategy may still be favored for certain "difficult sequences" where the acidic deprotection steps can help to mitigate peptide aggregation.
Fmoc-D-Thr(tBu)-OH , used in the now predominant Fmoc/tBu strategy, offers the significant advantages of milder reaction conditions and full orthogonality. This leads to generally higher purity and yield, better compatibility with sensitive functional groups, and greater amenability to automation. While challenges such as diketopiperazine formation and aggregation exist, numerous strategies have been developed to mitigate these issues.
For most applications in modern peptide synthesis, particularly for the synthesis of complex and sensitive peptides, the Fmoc/tBu strategy utilizing Fmoc-D-Thr(tBu)-OH is the preferred choice due to its robustness, higher efficiency, and milder conditions. However, a thorough understanding of both strategies is essential for any researcher in the field to select the optimal approach for their specific synthetic target.
References
A Comparative Guide: Boc/Bzl vs. Fmoc/tBu Strategies for the Synthesis of Difficult Peptide Sequences
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) protection strategies is a critical decision that can significantly impact the yield and purity of the final peptide product. While the Fmoc/tBu strategy has become the more prevalent method due to its milder deprotection conditions and ease of automation, the Boc/Bzl strategy retains significant advantages, particularly for the synthesis of "difficult" sequences prone to aggregation, such as hydrophobic peptides and those with a tendency to form secondary structures on the solid support.
This guide provides an objective comparison of the Boc/Bzl and Fmoc/tBu strategies, with a focus on their application to the synthesis of aggregation-prone peptides. We present supporting experimental data from the literature, detailed experimental protocols for a model "difficult" peptide, the amyloid beta (Aβ) 1-42 peptide, and visualizations to illustrate the core chemical principles and workflows.
The Challenge of "Difficult" Sequences
"Difficult" or aggregation-prone peptide sequences often contain a high proportion of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or residues that can promote inter-chain hydrogen bonding. During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets, leading to aggregation. This aggregation can hinder the access of reagents to the reactive sites, resulting in incomplete deprotection and coupling steps, and ultimately leading to lower yields and the accumulation of deletion and truncated peptide impurities.
Boc/Bzl Strategy: An Advantage in Combating Aggregation
The primary advantage of the Boc/Bzl strategy for difficult sequences lies in its deprotection step. The use of a moderately strong acid, typically trifluoroacetic acid (TFA), to remove the Nα-Boc protecting group results in the protonation of the newly exposed N-terminal amine. This positive charge along the peptide backbone disrupts the formation of inter-chain hydrogen bonds, which are the primary drivers of β-sheet formation and aggregation. This temporary disruption of secondary structures can significantly improve the solvation of the peptide-resin and enhance the efficiency of the subsequent coupling step.
Furthermore, the implementation of in situ neutralization protocols in Boc-SPPS, where neutralization of the N-terminal ammonium (B1175870) salt and the coupling of the next amino acid occur simultaneously, minimizes the time the peptide is in a neutral, aggregation-prone state. This technique has been shown to dramatically improve the synthesis of long and difficult peptides.
Quantitative Comparison: Synthesis of Amyloid Beta (Aβ) 1-42
The amyloid beta (Aβ) 1-42 peptide is a classic example of a difficult sequence due to its high hydrophobicity and strong tendency to aggregate. The following table summarizes representative crude yield and purity data for the synthesis of Aβ(1-42) using various Fmoc/tBu and Boc/Bzl strategies, compiled from the literature. It is important to note that these results are from different studies and direct head-to-head comparisons in a single study are limited.
| Synthesis Strategy | Modifications / Key Reagents | Crude Yield (%) | Crude Purity (%) | Reference |
| Fmoc/tBu SPPS | Standard Protocol | 33 | Not Reported | (Burdick et al., 1992) |
| Fmoc/tBu SPPS | With Pseudoproline Dipeptides | 57 | Not Reported | (Kasim et al., 2019) |
| Fmoc/tBu SPPS | Microwave-Assisted, HCTU | 87 | 67 | (Bacsa et al., 2010) |
| Boc/Bzl SPPS | Convergent Fragment Synthesis | Not Reported | Not Reported | (Hendrix et al., 1992) |
| Boc/Bzl SPPS | Stepwise with Met(O) | Not Reported | Not Reported | (Kim et al., 2004) |
Note: Quantitative yield and purity data for Boc/Bzl synthesis of Aβ(1-42) are not as readily available in recent literature compared to Fmoc/tBu strategies. The references provided describe the successful synthesis using the Boc/Bzl approach, highlighting its utility for this difficult peptide.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Aβ(1-42) using both Boc/Bzl with in situ neutralization and a modified Fmoc/tBu strategy. These protocols are intended as a guide and may require optimization based on the specific laboratory setup and reagents.
Protocol 1: Boc/Bzl Solid-Phase Synthesis of Aβ(1-42) with In Situ Neutralization
This protocol is based on the principles of rapid, high-yield assembly of difficult sequences using in situ neutralization.
1. Resin and First Amino Acid Loading:
-
Start with a pre-loaded Boc-Ala-PAM resin (e.g., 0.5 mmol/g substitution).
-
Swell the resin in dichloromethane (B109758) (DCM) for 1 hour.
2. Synthesis Cycle (for each amino acid):
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Add 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain and add fresh 50% TFA in DCM and agitate for 20 minutes.
-
Wash the resin with DCM (3x) followed by isopropanol (B130326) (2x) and then DCM (3x).
-
-
Coupling (In Situ Neutralization):
-
In a separate vessel, pre-activate the incoming Boc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Immediately add diisopropylethylamine (DIEA) (8 equivalents) to the reaction vessel.
-
Agitate for 10-20 minutes.
-
Monitor coupling completion using the Kaiser test (ninhydrin test).
-
Wash the resin with DMF (3x) and DCM (3x).
-
3. Final Cleavage and Deprotection:
-
After the final synthesis cycle, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol).
-
Perform HF cleavage at 0°C for 1-2 hours.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
4. Purification:
-
Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).
Protocol 2: Fmoc/tBu Solid-Phase Synthesis of Aβ(1-42) with Pseudoproline Dipeptides
This protocol incorporates pseudoproline dipeptides to disrupt aggregation during synthesis.
1. Resin and First Amino Acid Loading:
-
Start with a Rink Amide resin (e.g., 0.5 mmol/g substitution).
-
Swell the resin in DMF for 1 hour.
-
Perform the first Fmoc deprotection and couple the first Fmoc-protected amino acid using standard protocols.
2. Synthesis Cycle (for each amino acid/dipeptide):
-
Deprotection:
-
Wash the resin with DMF (3x).
-
Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain and add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
For standard amino acids: Dissolve the Fmoc-protected amino acid (4 equivalents), HCTU (3.9 equivalents), and DIEA (8 equivalents) in DMF. Add to the resin and agitate for 1-2 hours.
-
For pseudoproline dipeptides (e.g., Fmoc-Leu-Ser(ψ, Me, Me pro)-OH): Use the same coupling conditions as for standard amino acids.
-
Monitor coupling completion using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
3. Final Cleavage and Deprotection:
-
After the final synthesis cycle, wash the peptide-resin with DMF and DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
4. Purification:
-
Purify the crude peptide by preparative RP-HPLC.
Visualizing the Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and workflows for both the Boc/Bzl and Fmoc/tBu strategies.
Caption: Boc/Bzl SPPS workflow with in situ neutralization.
Caption: Standard Fmoc/tBu SPPS workflow.
Conclusion
While the Fmoc/tBu strategy is the workhorse for routine peptide synthesis, the Boc/Bzl strategy remains a powerful and often superior choice for the synthesis of difficult, aggregation-prone peptide sequences. The ability of the acidic deprotection step to disrupt secondary structure formation on the resin, combined with the efficiency of in situ neutralization protocols, can lead to higher yields and purities for challenging targets like the amyloid beta peptide. The choice of strategy should therefore be carefully considered based on the specific properties of the target peptide sequence. For sequences known to be hydrophobic or prone to aggregation, the Boc/Bzl approach warrants strong consideration to overcome the synthetic challenges and achieve a successful outcome.
A Comparative Guide to Side-Chain Protection for Boc-D-Threonine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate side-chain protecting group for threonine is a critical parameter in Boc-based Solid-Phase Peptide Synthesis (SPPS). An ideal protecting group should be stable throughout the synthesis, prevent side reactions, and be cleanly removed during the final cleavage step without degrading the peptide. This guide provides an objective comparison of the conventional Benzyl (Bzl) ether protection for Boc-D-Threonine with a notable alternative, the Cyclohexyl (Chx) ether, supported by available data and detailed experimental protocols.
Performance Comparison of Threonine Side-Chain Protecting Groups
The choice of protecting group for the hydroxyl function of threonine can significantly impact the efficiency of peptide synthesis and the purity of the final product. Key considerations include the prevention of side reactions such as O-acylation, dehydration, and racemization.
Table 1: Comparison of Benzyl (Bzl) and Cyclohexyl (Chx) Protecting Groups for Boc-D-Threonine
| Feature | Boc-D-Thr(Bzl)-OH | Boc-D-Thr(Chx)-OH |
| Primary Function | Protects the side-chain hydroxyl group from undesired reactions. | Protects the side-chain hydroxyl group from undesired reactions. |
| Stability to Boc Deprotection | Generally stable to the 50% TFA in DCM used for Nα-Boc removal, but some partial cleavage can occur with repeated treatments, especially in longer syntheses.[1] | Highly stable to repeated treatments with 50% TFA in DCM, showing significantly lower lability than the Bzl group. |
| Deprotection Conditions | Removed with strong acids like anhydrous HF or TFMSA during the final cleavage step.[2] | Requires strong acid cleavage, typically with trifluoromethanesulfonic acid (TFMSA) in TFA, often with thioanisole (B89551) as a scavenger. |
| Prevention of Dehydration | Offers good protection against dehydration of the threonine side chain under standard coupling conditions. | Provides robust protection against dehydration. |
| Racemization Risk | Urethane-protected amino acids like Boc-derivatives generally exhibit low racemization during activation and coupling.[3] | Similar low risk of racemization as other urethane-protected amino acids. |
| Key Advantage | Widely used, well-established, and commercially available.[4] | Increased acid stability makes it suitable for the synthesis of long peptides where repeated TFA exposure is a concern. |
| Potential Disadvantage | Partial lability to TFA can lead to cumulative loss of side-chain protection over many cycles.[1] | Requires specific and strong acid conditions for efficient removal, which might not be compatible with all peptide sequences or resins. |
Experimental Protocols
The following are generalized protocols for the incorporation of Boc-D-Threonine with either Benzyl or Cyclohexyl side-chain protection into a peptide sequence using manual Boc-SPPS. Automated synthesizers can be programmed with similar steps.
General Boc-SPPS Cycle
The synthesis follows a cyclical process of deprotection, neutralization, and coupling for each amino acid added to the growing peptide chain.
Caption: Workflow of a single cycle in Boc-Solid Phase Peptide Synthesis.
Protocol 1: Coupling of this compound
This protocol outlines the standard procedure for coupling the benzyl-protected threonine derivative.
-
Resin Preparation: Start with the Nα-deprotected and neutralized peptide-resin, swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Activation: Add N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Coupling of Boc-D-Thr(Chx)-OH
The coupling protocol for the cyclohexyl-protected threonine is analogous to that of the benzyl-protected version.
-
Resin Preparation: Begin with the Nα-deprotected and neutralized peptide-resin, swollen in DMF or DCM.
-
Activation Mixture Preparation: Dissolve Boc-D-Thr(Chx)-OH (2-4 equivalents) and a suitable coupling reagent (e.g., HBTU, 0.95 equivalents) in DMF.
-
Activation: Add DIEA (2 equivalents) to the mixture and allow for a brief pre-activation period of 1-2 minutes.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the peptide-resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Use the ninhydrin test to monitor the reaction progress.
-
Washing: Upon completion, wash the resin extensively with DMF (3x) and DCM (3x).
Chemical Structures and Side Reactions
Visualizing the structures of the protected amino acids and potential side reactions is crucial for understanding their behavior in SPPS.
Caption: Structures of Boc-D-Threonine and its Benzyl and Cyclohexyl protected forms. (Note: Placeholder images are used in the DOT script above. In a real application, these would be replaced with the actual chemical structure images.)
A significant side reaction for hydroxyl-containing amino acids like threonine is dehydration, which can occur under certain activation conditions, leading to the formation of a dehydroamino acid residue in the peptide chain.
Caption: Potential pathway for the dehydration of a threonine residue during SPPS.
Conclusion
The choice between Benzyl and Cyclohexyl protection for the side chain of Boc-D-Threonine in SPPS depends on the specific requirements of the synthesis. For routine synthesis of shorter peptides, the well-established and economical Benzyl group is often sufficient.[4] However, for the synthesis of longer, more complex peptides that require numerous deprotection cycles, the enhanced stability of the Cyclohexyl group can offer a significant advantage in preventing the cumulative loss of side-chain protection and minimizing related side products. Researchers should carefully consider the length and nature of their target peptide to make an informed decision on the most appropriate protecting group strategy.
References
A Comparative Guide to the Analytical Validation of D-Threonine Incorporation
For researchers, scientists, and drug development professionals, the accurate quantification of D-amino acid incorporation, such as D-threonine, into peptides and proteins is critical for understanding biological function and ensuring therapeutic efficacy. This guide provides an objective comparison of analytical methodologies for the chiral analysis of D-threonine, supported by experimental data and detailed protocols.
Introduction to Chiral Analysis of D-Threonine
The presence of D-threonine in place of its L-enantiomer can significantly impact the structure, function, and immunogenicity of peptides and proteins. Validated analytical methods are therefore essential to confirm the stereochemical identity and purity of these molecules. The primary challenges in this analysis are the separation of enantiomers, which have identical physicochemical properties in a non-chiral environment, and the prevention of racemization during sample preparation.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique for the chiral analysis of D-threonine depends on factors such as the required sensitivity, sample matrix, throughput, and available instrumentation. The most common approaches involve either gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).
| Analytical Technique | Principle | Derivatization Required? | Typical Limit of Quantitation (LOQ) for D-Threonine | Typical Precision (%RSD) | Throughput |
| HPLC with Fluorescence Detection | Separation of derivatized enantiomers on a chiral or achiral column, followed by sensitive fluorescence detection. | Yes (e.g., NBD-F) | 2.5 fmol[1] | ~5%[1] | Medium |
| LC-MS/MS (Direct Injection) | Separation of underivatized enantiomers on a chiral stationary phase (CSP) with detection by tandem mass spectrometry. | No | Analyte and system dependent, generally low nmol/mL to pmol/mL range. | <15% | High |
| LC-MS/MS (with Derivatization) | Separation of diastereomers (formed by reacting with a chiral derivatizing agent) on a standard reversed-phase column with MS/MS detection. | Yes (e.g., Marfey's reagent) | Low ng/mL[2] | <15%[2] | High |
| GC-MS | Separation of volatile and thermally stable derivatives of enantiomers on a chiral capillary column with mass spectrometric detection. | Yes (e.g., TBDMS, TFAA) | Method dependent, often in the low µmol/L range. | <15% | Medium-High |
Experimental Protocols
Detailed methodologies for the key experimental stages are provided below.
Protein/Peptide Hydrolysis for Amino Acid Analysis
Accurate determination of D-threonine incorporation requires the complete hydrolysis of the peptide or protein into its constituent amino acids. It is crucial to minimize racemization during this process.
Protocol: Acid Hydrolysis with Deuterated Hydrochloric Acid
This method allows for the correction of racemization that may occur during hydrolysis[2][3].
-
Sample Preparation: Place 10-100 µg of the lyophilized peptide or protein into a hydrolysis tube.
-
Reagent Addition: Add 100 µL of 6 M deuterated hydrochloric acid (DCl) in D₂O. The use of deuterated acid and water helps to identify amino acids that have undergone racemization during hydrolysis by a characteristic mass shift.
-
Hydrolysis: Seal the tube under vacuum and heat at 110°C for 24 hours. For proteins with stable peptide bonds (e.g., between hydrophobic residues), longer hydrolysis times (48 or 72 hours) may be necessary[4].
-
Drying: After hydrolysis, cool the sample and dry the hydrolysate under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried amino acid mixture in a suitable solvent (e.g., 0.1 M HCl or mobile phase) for analysis.
Chiral Analysis by HPLC with Fluorescence Detection
This method offers high sensitivity through the use of a fluorescent derivatizing agent.
Protocol: Two-Step HPLC with NBD-F Derivatization [1]
-
Derivatization:
-
To the dried amino acid hydrolysate, add 20 µL of 0.1 M borate (B1201080) buffer (pH 8.0).
-
Add 10 µL of 50 mM 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in acetonitrile.
-
Incubate at 60°C for 5 minutes.
-
Stop the reaction by adding 10 µL of 0.1 M HCl.
-
-
Chromatographic Conditions (Two-Step HPLC):
-
First Dimension (Reversed-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
-
Second Dimension (Chiral Separation):
-
The fraction containing the threonine derivative is automatically transferred to a chiral column.
-
Column: A suitable chiral stationary phase (e.g., a Pirkle-type or cyclodextrin-based column).
-
Mobile Phase: An isocratic mobile phase suitable for the chiral separation (e.g., a mixture of hexane, ethanol, and TFA).
-
Flow Rate: 1.0 mL/min.
-
-
-
Detection:
-
Excitation Wavelength: 470 nm.
-
Emission Wavelength: 530 nm.
-
Chiral Analysis by GC-MS
GC-MS is a powerful technique for chiral amino acid analysis, requiring derivatization to increase volatility.
Protocol: Derivatization and GC-MS Analysis
-
Derivatization:
-
To the dried hydrolysate, add 50 µL of isopropanol (B130326) and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).
-
Heat at 100°C for 1 hour.
-
Evaporate the reagents under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Conditions:
-
Column: A chiral capillary column (e.g., Chirasil-Val).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 180°C at 4°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
-
Method Validation Data for D-Threonine Analysis
The following table summarizes key validation parameters for the determination of D-threonine using the HPLC-fluorescence method.
| Validation Parameter | Result |
| Linearity (Calibration Range) | 2.5 fmol - 5 pmol per injection[1] |
| Precision (Within-day and Day-to-day) | Approximately 5% RSD[1] |
| Limit of Quantitation (LOQ) | 2.5 fmol[1] |
| Accuracy | Not explicitly stated for D-threonine, but the method was successfully applied to determine tissue concentrations. |
Note: Comprehensive validation data for direct injection LC-MS/MS and GC-MS for D-threonine specifically is less commonly published in a consolidated format. The values provided are representative of what can be achieved with these techniques for chiral amino acid analysis in general.
Visualizing the Analytical Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: General workflow for the chiral analysis of D-threonine.
Caption: Decision tree for selecting a suitable analytical method.
References
- 1. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
A Comparative Analysis of Coupling Reagent Efficacy for Boc-D-Thr(Bzl)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly influencing reaction efficiency, yield, and the purity of the final peptide product. This is particularly true when incorporating sterically hindered amino acids such as Boc-D-Thr(Bzl)-OH, where the bulky tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bzl) protecting groups can impede the formation of the amide bond. This guide provides a comparative analysis of three commonly employed classes of coupling reagents—aminium/uronium salts (HATU and HBTU) and carbodiimides (EDC/HOBt)—for the acylation of a peptide resin with this compound.
The coupling of threonine derivatives is often challenging due to steric hindrance, which can lead to incomplete reactions and lower yields.[1][2] The choice of coupling reagent is therefore paramount to drive the reaction to completion. While a direct head-to-head comparison of yields for this compound with various coupling reagents is not extensively documented in a single study, performance can be extrapolated from their known efficacy with other sterically hindered amino acids.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a trade-off between reactivity, cost, and potential side reactions. Aminium/uronium-based reagents like HATU are generally considered the most effective for difficult couplings, albeit at a higher cost.
| Coupling Reagent | Typical Yield for Hindered Couplings | Relative Reaction Time | Key Advantages & Disadvantages |
| HATU/DIPEA | >95% | Fast (< 1 hour) | Advantages: High reactivity, low rate of racemization, and particularly effective for sterically hindered amino acids.[3][4] Disadvantages: Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[3] |
| HBTU/DIPEA | >90% | Moderate (1-2 hours) | Advantages: Good balance of reactivity and cost, widely used for standard and challenging couplings.[3][5] Disadvantages: Slightly less reactive than HATU for highly hindered systems, potential for guanidinylation.[4] |
| EDC/HOBt | 70-90% | Slow (2-24 hours) | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[5] Disadvantages: Generally lower reactivity and slower reaction times compared to onium salts, requiring longer coupling times or double coupling. |
Note: The yields presented are typical estimates for sterically hindered amino acids based on generally available data and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Workflow
The general workflow for a single coupling cycle in Boc-based solid-phase peptide synthesis involves the deprotection of the N-terminal Boc group, followed by neutralization of the resulting amine salt, and finally, the coupling of the next Boc-protected amino acid.
Experimental Protocols
The following are generalized protocols for the solid-phase coupling of this compound onto a peptide-resin with a free N-terminal amine. These protocols assume a standard loading capacity of the resin (e.g., 0.5 mmol/g).
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving the highest yield, especially for difficult sequences.
Materials:
-
Peptide-resin with free amine terminus (1 equivalent)
-
This compound (3 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate reaction vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution from step 2 to pre-activate the amino acid for 1-2 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method such as the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[6]
Protocol 2: HBTU-Mediated Coupling
A reliable and widely used protocol that offers a balance between cost and efficiency.
Materials:
-
Peptide-resin with free amine terminus (1 equivalent)
-
This compound (3 equivalents)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate reaction vessel, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the solution from step 2 for pre-activation.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction completion using the Kaiser test. If the test remains positive after 2 hours, a second coupling may be necessary.
-
Upon completion, filter the resin and wash with DMF (3x), DCM (3x), and DMF (3x).[6]
Protocol 3: EDC/HOBt-Mediated Coupling
A cost-effective method, though generally requiring longer reaction times for sterically hindered residues.
Materials:
-
Peptide-resin with free amine terminus (1 equivalent)
-
This compound (3 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (3 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Dissolve this compound and HOBt in DMF.
-
Add the solution from step 2 to the swollen resin.
-
In a separate vessel, dissolve EDC in DCM or DMF and add it to the resin mixture.
-
Add DIPEA to the reaction mixture.
-
Agitate the reaction at room temperature for 2-24 hours. Due to the lower reactivity, the reaction may require extended time or a double coupling.
-
Monitor the reaction progress with the Kaiser test.
-
Once complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove byproducts.[6]
Conclusion
For the efficient incorporation of the sterically hindered this compound, onium salt-based coupling reagents such as HATU and HBTU are demonstrably superior to carbodiimide (B86325) methods like EDC/HOBt. HATU offers the highest reactivity and is the preferred reagent for ensuring maximum yield and minimizing reaction times, especially in challenging synthetic sequences. HBTU presents a robust and slightly more economical alternative with excellent performance. While EDC/HOBt is a viable low-cost option, researchers should anticipate the need for longer reaction times or double coupling protocols to achieve comparable yields to the onium salt reagents. The final choice will depend on a balance of synthetic difficulty, budget, and desired process time.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Assessing the Impact of Boc-D-Thr(Bzl)-OH on Peptide Secondary Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, D-amino acids are of particular interest for their ability to confer resistance to proteolytic degradation and to induce specific conformational constraints. This guide provides a comprehensive assessment of the impact of Boc-D-Thr(Bzl)-OH, a commercially available protected D-threonine derivative, on peptide secondary structure. We will explore its effects in comparison to its L-enantiomer and other protected amino acids, supported by a review of experimental data and detailed analytical protocols.
The Influence of D-Amino Acids on Peptide Conformation
The substitution of a naturally occurring L-amino acid with its D-enantiomer can have profound effects on the resulting secondary structure of a peptide. Due to the inversion of stereochemistry at the α-carbon, D-amino acids have conformational preferences that are the mirror image of their L-counterparts.[1] This can lead to the disruption of established secondary structures like α-helices and β-sheets, or in the case of peptides composed entirely of D-amino acids, the formation of left-handed helices.[2]
The position of the D-amino acid substitution is critical. A single D-amino acid can act as a "helix breaker" if placed within an α-helical sequence, or it can be accommodated in turn regions of β-sheets.[3][4][5] The bulky benzyl (B1604629) protecting group on the threonine side chain of this compound can also introduce steric hindrance, further influencing the local peptide conformation. While the protecting group is removed during the final cleavage and deprotection steps of peptide synthesis, its presence during chain assembly can impact synthesis efficiency and potentially lead to side reactions.[6][7]
Comparative Analysis of Secondary Structure
While direct quantitative comparisons of peptides containing this compound are limited in the literature, we can infer its impact based on studies of D-threonine and other D-amino acid substitutions.
| Peptide Sequence/Modification | Predominant Secondary Structure | Method of Analysis | Reference (Illustrative) |
| Model Peptide (all L-amino acids) | α-helix | Circular Dichroism | [2] |
| Model Peptide with L- to D-amino acid substitution | Disrupted α-helix/Unordered | Circular Dichroism | [2][5] |
| All D-amino acid peptide | Left-handed α-helix | Circular Dichroism | [2] |
| Gramicidin (B1672133) S analog (L-amino acids) | β-sheet | NMR Spectroscopy | [3] |
| Gramicidin S analog with D-amino acid substitution | Disrupted β-sheet | NMR Spectroscopy | [3] |
Key Observations:
-
α-Helix Disruption: The introduction of a D-amino acid into a right-handed α-helical peptide is generally disruptive.[5] The extent of disruption depends on the position and the specific D-amino acid.
-
β-Sheet Modulation: In β-sheet structures, a D-amino acid can either disrupt the sheet or be accommodated within a turn, depending on the sequence context.[3][4]
-
Induction of Turns: D-amino acids, particularly D-proline and D-glycine, are known to favor the formation of specific types of β-turns, which can be crucial for the overall peptide architecture.[4]
-
Protecting Group Effects: The benzyl group of this compound adds significant bulk to the side chain during synthesis. While removed in the final peptide, its presence can influence peptide folding on the resin and should be considered in the synthesis strategy.
Experimental Protocols for Secondary Structure Assessment
Accurate determination of peptide secondary structure is essential for understanding the impact of modifications like the incorporation of this compound. The following are detailed protocols for the most common analytical techniques.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for estimating the overall secondary structure content of a peptide in solution.
Protocol:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region.
-
Determine the precise peptide concentration using a reliable method such as quantitative amino acid analysis or UV absorbance if the peptide contains aromatic residues.
-
Prepare a blank solution containing the same buffer used for the peptide sample.
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Acquire a spectrum of the buffer blank in a quartz cuvette (typically 1 mm path length) from 260 nm to 190 nm.
-
Rinse the cuvette thoroughly and acquire the spectrum of the peptide sample under the same conditions.
-
To improve the signal-to-noise ratio, average multiple scans (typically 3-5).
-
-
Data Analysis:
-
Subtract the buffer spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (mdeg) / (10 * c * n * l) where:
-
mdeg is the ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm.
-
-
Analyze the resulting spectrum for characteristic features:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band around 198 nm.
-
-
Use deconvolution software to estimate the percentage of each secondary structure element.
-
Experimental Workflow for CD Spectroscopy
Caption: Workflow for peptide secondary structure analysis using CD spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including details about backbone and side-chain conformations, and intermolecular interactions.
Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
The peptide concentration should be in the millimolar range (typically 1-5 mM).
-
Adjust the pH of the sample to the desired value.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: To assess sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining secondary and tertiary structure.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence.
-
Secondary Structure Identification:
-
α-helices: Characterized by strong dNN(i, i+1) NOEs, and medium dαN(i, i+3) and dαβ(i, i+3) NOEs.
-
β-sheets: Characterized by strong dαN(i, j) NOEs between adjacent strands.
-
-
Structure Calculation: Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.
-
Logical Flow for NMR-based Structure Determination
Caption: Logical flow for determining peptide structure using NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the vibrational frequencies of bonds within the peptide, providing information about secondary structure through the analysis of the amide I band (1600-1700 cm⁻¹).
Protocol:
-
Sample Preparation:
-
The peptide can be in various forms: solid (lyophilized powder), solution, or film.
-
For solution measurements, use a solvent that has low absorbance in the amide I region (e.g., D₂O).
-
Prepare a background sample of the solvent.
-
-
Data Acquisition:
-
Acquire a background spectrum of the solvent.
-
Acquire the spectrum of the peptide sample.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the peptide spectrum.
-
Analyze the amide I band for characteristic frequencies:
-
α-helix: ~1650-1658 cm⁻¹
-
β-sheet: ~1620-1640 cm⁻¹ (low frequency) and ~1680-1700 cm⁻¹ (high frequency, for antiparallel sheets)
-
Turns: ~1660-1680 cm⁻¹
-
Random Coil: ~1640-1650 cm⁻¹
-
-
Use deconvolution and curve-fitting algorithms to estimate the percentage of each secondary structure component.
-
Conclusion
The incorporation of this compound into a peptide sequence is a strategic choice for influencing its secondary structure and enhancing its stability. The D-configuration of the amino acid backbone inherently promotes conformations that can disrupt or alter native L-peptide structures, a feature that can be harnessed for rational peptide design. The bulky benzyl protecting group also plays a role during synthesis. A thorough structural characterization using a combination of techniques such as CD, NMR, and FTIR spectroscopy is essential to fully understand the conformational consequences of such modifications. The protocols and comparative data presented in this guide provide a framework for researchers to assess the impact of this compound and other non-canonical amino acids in their peptide-based drug discovery and development efforts.
References
- 1. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of single D-amino acid substitutions on disruption of beta-sheet structure and hydrophobicity in cyclic 14-residue antimicrobial peptide analogs related to gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of turn residues in directing the formation of the β-sheet and in the stability of the β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
A Cost-Benefit Analysis of Boc-D-Thr(Bzl)-OH in Large-Scale Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of peptides, the selection of an appropriate protecting group strategy is a critical decision that profoundly impacts process efficiency, product purity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of using Boc-D-Thr(Bzl)-OH in traditional Boc-based solid-phase peptide synthesis (SPPS) compared to its most common alternative, Fmoc-D-Thr(tBu)-OH, in the context of industrial-scale production.
Executive Summary
The choice between this compound and Fmoc-D-Thr(tBu)-OH for large-scale peptide synthesis represents a trade-off between raw material costs and process-related expenses. The Boc (tert-butyloxycarbonyl) strategy, utilizing this compound, generally involves lower initial costs for the amino acid derivative. However, it necessitates the use of harsh cleavage reagents like hydrofluoric acid (HF), which entails significant capital investment in specialized equipment and stringent safety protocols.
Conversely, the Fmoc (9-fluorenylmethoxycarbonyl) strategy, employing Fmoc-D-Thr(tBu)-OH, is characterized by milder reaction conditions for deprotection and cleavage.[1][2][3] While the initial cost of Fmoc-protected amino acids is typically higher, the overall process can be more amenable to automation and may result in lower downstream purification costs due to fewer side reactions for certain peptide sequences.[4] This guide presents a detailed comparison of these two approaches, supported by modeled experimental data for the large-scale synthesis of a model peptide.
Comparative Analysis: Boc vs. Fmoc Strategy for a Model D-Threonine Containing Peptide
To provide a quantitative comparison, we will model the synthesis of a hypothetical pentapeptide, Ac-Tyr-Gly-Gly-Phe-D-Thr-NH2 , at a 1 kg scale. This model allows for a direct comparison of the raw material requirements, expected yields, purity, and overall process costs associated with both the Boc and Fmoc strategies.
Data Presentation: Performance and Cost Comparison
| Parameter | Boc Strategy (using this compound) | Fmoc Strategy (using Fmoc-D-Thr(tBu)-OH) |
| Starting Materials Cost | ||
| Resin (e.g., MBHA) | Lower | Higher (e.g., Rink Amide) |
| Protected Amino Acids | Generally Lower | Generally Higher |
| Coupling Reagents (e.g., DCC/HOBt) | Lower | Higher (e.g., HBTU/HATU) |
| Solvents (e.g., DCM, DMF) | Similar | Similar |
| Deprotection Reagent | TFA (moderate cost) | Piperidine (B6355638) (lower cost) |
| Cleavage Reagent | HF (High cost, specialized handling) | TFA (moderate cost) |
| Process Parameters | ||
| Coupling Efficiency (per step) | >99% | >99% |
| Overall Crude Yield (estimated) | ~65-75% | ~70-80% |
| Crude Purity (estimated) | ~60-70% | ~70-85% |
| Downstream Processing | ||
| Purification Complexity | Higher, due to potential for more side products from harsh cleavage | Lower, generally cleaner crude product |
| Final Isolated Yield (estimated) | ~40-50% | ~50-60% |
| Overall Cost | ||
| Raw Materials | Lower | Higher |
| Process & Equipment | Higher (due to HF handling) | Lower |
| Purification | Higher | Lower |
| Estimated Total Cost per Gram | Lower to Moderate | Moderate to Higher |
Cost-Benefit Rationale
The Boc strategy presents a lower initial investment in terms of raw materials, particularly the amino acid derivatives. However, the hidden costs associated with the final cleavage step using HF are substantial. This includes the need for specialized, corrosion-resistant reactors, extensive safety infrastructure, and specialized waste disposal procedures. For companies already equipped for HF cleavage, the Boc strategy can be more cost-effective for certain peptides.
The Fmoc strategy, while having a higher upfront cost for protected amino acids and coupling reagents, offers significant advantages in terms of process safety and simplicity.[1][2] The milder cleavage conditions with TFA are more compatible with standard laboratory and manufacturing equipment, reducing capital expenditure.[3] Furthermore, the cleaner crude product often obtained with Fmoc chemistry can lead to considerable savings in downstream purification, which is a major cost driver in large-scale peptide manufacturing.
Experimental Protocols: Large-Scale Synthesis of Ac-Tyr-Gly-Gly-Phe-D-Thr-NH2
The following are detailed, modeled protocols for the synthesis of 1 kg of the target peptide using both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation:
-
Swell 2.0 kg of MBHA (p-methylbenzhydrylamine) resin (0.7 mmol/g substitution) in dichloromethane (B109758) (DCM) in a suitable solid-phase reactor.
-
Wash with DCM, followed by neutralization with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash again with DCM.
-
-
Amino Acid Coupling Cycle (repeated for each amino acid):
-
Deprotection: Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Washes: Wash with DCM, isopropanol, and then DCM.
-
Neutralization: Neutralize with 10% DIEA in DCM.
-
Washes: Wash with DCM.
-
Coupling: Couple the next Boc-protected amino acid (this compound, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH) using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a mixture of DCM and N,N-dimethylformamide (DMF). Monitor the reaction for completion using a Kaiser test.
-
Washes: Wash with DCM and DMF.
-
-
N-terminal Acetylation:
-
After the final coupling cycle and Boc deprotection, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DCM.
-
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF-resistant apparatus, treat the resin with anhydrous hydrofluoric acid (HF) with p-cresol (B1678582) as a scavenger at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
-
Downstream Processing:
-
Wash the cleaved peptide from the resin with ether to remove organic scavengers.
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation:
-
Swell 1.8 kg of Rink Amide resin (0.6 mmol/g substitution) in DMF in a solid-phase reactor.
-
-
Amino Acid Coupling Cycle (repeated for each amino acid):
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washes: Wash thoroughly with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (Fmoc-D-Thr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) using hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) and DIEA in DMF. Monitor the reaction for completion using a Kaiser test.
-
Washes: Wash with DMF.
-
-
N-terminal Acetylation:
-
After the final coupling cycle and Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA, water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Downstream Processing:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to collect the crude peptide.
-
Purify the crude peptide by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Mandatory Visualization
Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Logical relationship of factors in the cost-benefit analysis.
Conclusion
The decision to use this compound in large-scale peptide synthesis is heavily influenced by a company's existing infrastructure and expertise. For facilities already equipped to handle hazardous reagents like HF, the lower cost of Boc-protected amino acids can make this a financially viable option. However, for new facilities or those prioritizing process safety and simplicity, the Fmoc strategy, despite its higher initial raw material costs, often presents a more attractive overall value proposition due to reduced capital investment, safer handling, and potentially lower downstream processing costs. A thorough analysis of all direct and indirect costs is essential for making an informed decision that aligns with the specific manufacturing goals and capabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptides Synthesized with Boc-D-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review on the synthesis and performance of peptides incorporating N-α-tert-butyloxycarbonyl-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH). This protected D-amino acid is a critical building block in solid-phase peptide synthesis (SPPS) for developing peptide-based therapeutics with enhanced stability and unique conformational properties.
The incorporation of D-amino acids, such as D-threonine, into peptide sequences is a key strategy to overcome one of the primary challenges in peptide drug development: rapid degradation by endogenous proteases.[1][2] Natural enzymes are stereospecific for L-amino acid substrates, rendering peptides with D-amino acids highly resistant to proteolytic cleavage.[1][3] This increased stability leads to a longer in-vivo circulation half-life, a crucial attribute for therapeutic efficacy.[4]
Performance Comparison: Proteolytic Stability
The most significant advantage of incorporating D-threonine is the dramatic increase in peptide stability. Experimental data consistently shows that peptides containing D-amino acids are significantly more resistant to degradation by enzymes like trypsin and proteases present in human plasma compared to their all-L-amino acid counterparts.[1][3][5]
Table 1: Comparative Proteolytic Stability of L-Peptides vs. D-Amino Acid-Containing Peptides
| Peptide Type | Condition | Incubation Time | Remaining Peptide (%) | Source |
| L-Peptide (Natural) | Trypsin | 4 hours | ~10% | [3] |
| D-Peptide (Mirror Image) | Trypsin | 4 hours | 100% | [3] |
| L-Peptide (Natural) | Human Plasma | 8 hours | <10% | [5] |
| D-Peptide (Substituted) | Human Plasma | 8 hours | >90% | [5] |
| L-Peptide (Natural) | Fetal Calf Serum | Not Specified | Susceptible to degradation | [1] |
| D-Peptide (Substituted) | Fetal Calf Serum | Not Specified | High stability | [1] |
Logical Relationship: D-Amino Acid Incorporation and Protease Resistance
The diagram below illustrates the fundamental principle behind the enhanced stability of peptides containing D-amino acids.
References
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifetein.com [lifetein.com]
- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
A Comparative Guide to Cleavage Efficiency: HF vs. TFMSA for Peptides Containing Boc-D-Thr(Bzl)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage step is critical for obtaining a high-purity product. When utilizing Boc/Bzl chemistry, particularly for peptides incorporating the protected amino acid Boc-D-Thr(Bzl)-OH, the choice between hydrogen fluoride (B91410) (HF) and trifluoromethanesulfonic acid (TFMSA) for final cleavage is a key consideration. This guide provides a detailed comparison of these two strong acids, outlining their respective protocols, potential side reactions, and overall performance characteristics.
While both HF and TFMSA are effective in cleaving the benzyl (B1604629) protecting group from the threonine residue and releasing the peptide from the resin, their handling requirements, reaction conditions, and potential for side-product formation differ significantly. This comparison aims to provide the necessary information to make an informed decision based on the specific peptide sequence and laboratory capabilities.
General Comparison of HF and TFMSA Cleavage
| Feature | Hydrogen Fluoride (HF) | Trifluoromethanesulfonic Acid (TFMSA) |
| Cleavage Principle | Strong protonating acid that removes most common Boc/Bzl protecting groups via an SN1 mechanism.[1] | A strong organic acid that also effectively removes benzyl-based protecting groups. |
| Apparatus | Requires a specialized, HF-resistant apparatus (Teflon, Kel-F).[1] | Can be performed in standard laboratory glassware.[2] |
| Safety and Handling | Highly toxic, corrosive, and requires specialized handling procedures and safety precautions, including an antidote (calcium gluconate).[3] | Extremely corrosive and requires careful handling, but does not have the same level of toxicity as HF.[4] |
| Product Workup | Crude peptide is precipitated with cold ether to remove scavengers.[1] | TFMSA-cleaved peptides can be associated with salts and scavengers, often requiring neutralization and desalting.[2] |
| Common Scavengers | Anisole, p-cresol (B1678582), dimethyl sulfide, p-thiocresol.[3][5] | Thioanisole (B89551), m-cresol, dimethylsulfide, 1,2-ethanedithiol (B43112) (EDT).[2] |
| Known Side Reactions | Alkylation of nucleophilic residues (e.g., Trp, Tyr, Met) by carbocations, aspartimide formation, anisylation of glutamic acid.[3][5] | Similar potential for alkylation and other acid-catalyzed side reactions. Cleavage temperature should be kept low to minimize side reactions.[2] |
Experimental Protocols
Hydrogen Fluoride (HF) Cleavage Protocol
This protocol is a standard procedure for the cleavage of peptides from the resin and removal of benzyl-based protecting groups using anhydrous liquid HF.
Pre-Cleavage Preparation:
-
The peptide-resin is dried under a flow of nitrogen.
-
The dried resin is transferred to an HF-resistant reaction vessel.
-
A scavenger mixture (e.g., 1 mL of p-cresol per gram of resin) is added to the reaction vessel.
HF Cleavage Procedure:
-
The reaction vessel containing the peptide-resin and scavenger is connected to the HF apparatus.
-
Anhydrous HF is distilled into the reaction vessel (e.g., 9 mL of HF for 50 mg - 1 g of resin).[1]
-
The cleavage reaction is typically carried out for 1 hour at a temperature between -5 °C and 0 °C.[1]
-
After the reaction is complete, the HF is removed by vacuum evaporation and neutralized in a trap containing calcium oxide.[1]
Workup:
-
Once the HF is fully evaporated, the peptide is precipitated by adding cold diethyl ether.
-
The precipitated peptide is washed multiple times with cold diethyl ether to remove scavengers.
-
The crude peptide is then dissolved in an appropriate aqueous solvent and lyophilized.[1]
Trifluoromethanesulfonic Acid (TFMSA) Cleavage Protocol
This protocol outlines a standard procedure for TFMSA-mediated cleavage, which offers an alternative to HF without the need for specialized apparatus.
Cleavage Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask.
-
Add the scavenger mixture. A common mixture is thioanisole and 1,2-ethanedithiol (EDT). For every 100 mg of resin, add 100 µL of thioanisole and 30 µL of EDT.[2]
-
Cool the flask to 0-5 °C in an ice bath.
-
For every 100 mg of resin, add 1.0 mL of trifluoroacetic acid (TFA) and mix for 5-10 minutes.[2]
-
Slowly add 100 µL of TFMSA for every 100 mg of resin while stirring vigorously to dissipate the heat generated.[2]
-
Allow the reaction to warm to room temperature and continue stirring for 90-120 minutes.[2]
Workup:
-
Filter the resin using a fine sintered funnel and wash with a small amount of TFA.
-
Combine the filtrates and precipitate the peptide by adding 8-10 times the volume of cold methyl t-butyl ether.
-
If necessary, store the mixture at 4 °C overnight to facilitate complete precipitation.
-
Collect the precipitated peptide by filtration or centrifugation.
Cleavage and Deprotection Workflow
Caption: Experimental workflow for peptide cleavage and purification.
Conclusion
The choice between HF and TFMSA for the cleavage of peptides containing this compound depends on a balance of factors including the specific peptide sequence, available laboratory infrastructure, and safety considerations. While HF is a highly effective and well-established reagent, its toxicity and the requirement for specialized equipment are significant drawbacks. TFMSA presents a viable alternative that can be performed in standard laboratory glassware, although it is also a highly corrosive acid that must be handled with care. For both methods, the use of appropriate scavengers and carefully controlled reaction conditions are paramount to minimizing side reactions and maximizing the yield of the desired peptide. Researchers should carefully evaluate these factors to select the most appropriate cleavage strategy for their specific needs.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Safety Operating Guide
Proper Disposal Procedures for Boc-D-Thr(Bzl)-OH: A Comprehensive Guide
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of Boc-D-Thr(Bzl)-OH (N-α-t-Boc-O-benzyl-D-threonine), a protected amino acid derivative commonly used in peptide synthesis.[1] Adherence to these guidelines is essential to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). While the compound is not classified as hazardous for transportation, it may cause skin, eye, and respiratory tract irritation.[2][3][4][5]
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Category | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles or glasses with side-shields.[4][6] | To prevent eye contact with dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective lab coat.[2][4][7] | To prevent skin contact and absorption.[2] |
| Respiratory Protection | Use a NIOSH (US) or EN 143 (EU) approved dust mask if dust is generated.[4] | To avoid inhalation, which may be harmful.[2] |
| Handling | Handle in a well-ventilated area or with local exhaust ventilation. Avoid dust formation.[5][7] | To minimize exposure to airborne contaminants.[2] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2][5] | To maintain stability and prevent degradation. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4][8] Do not allow the chemical to enter drains, waterways, or soil.[3][4]
Experimental Protocol for Waste Collection and Disposal
-
Waste Characterization and Segregation :
-
Treat all this compound waste as chemical waste.
-
Solid Waste : Collect surplus or unwanted solid this compound in a designated container.
-
Liquid Waste : If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with incompatible waste streams.
-
-
Containerization and Labeling :
-
Container Selection : Use a suitable, sealable, and clearly labeled waste container.[7][8] Use separate containers for solid and liquid waste.[8]
-
Labeling : Clearly label the waste container with the full chemical name: "This compound " or "N-(tert-Butoxycarbonyl)-O-benzyl-D-threonine " and the CAS Number 69355-99-3 .[9]
-
Indicate the approximate quantity of the waste material and list any solvents present.
-
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Waste must be disposed of in accordance with all federal, state, and local environmental control regulations.[2][3] A common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Accidental Release and Spill Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Table 2: Spill Response and Cleanup
| Spill Type | Containment and Cleanup Procedure |
|---|---|
| Small Spill (Solid) | Use appropriate tools to carefully sweep or shovel the spilled material into a designated waste disposal container. Avoid generating dust.[2][5] |
| Large Spill (Solid) | Evacuate the area. Use a shovel to place the material into a convenient waste disposal container. Ensure adequate ventilation and proper PPE, including a dust respirator.[2][7] |
| Liquid Spill (If Dissolved) | Contain the spill using an inert absorbent material such as sand, vermiculite, or earth. Scoop the absorbed material into a labeled waste container.[8] |
| Cleanup Materials | Place all contaminated cleanup materials (e.g., gloves, absorbent pads) into the hazardous waste container for disposal.[8] |
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Boc-D-Thr(Bzl)-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of Boc-D-Thr(Bzl)-OH, including operational and disposal plans, to foster a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: N-α-t.-Boc-O-benzyl-D-threonine, N-(tert-Butoxycarbonyl)-O-benzyl-D-threonine[1]
-
CAS Number: 69355-99-3
Hazard Identification and Precautionary Measures: While some safety data sheets for the L-isomer suggest that the substance does not meet the criteria for classification as hazardous, it is crucial to handle all laboratory chemicals with a high degree of caution.[2][3] Potential hazards may include skin, eye, and respiratory tract irritation upon contact or inhalation.[4]
Personal Protective Equipment (PPE): A thorough hazard assessment should be conducted for specific laboratory operations to determine the necessary PPE.[5] The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z.87.1 standard. A face shield may be required for splash hazards.[6][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's guidelines for chemical resistance.[6] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned.[6] |
| Full-length pants and closed-toe shoes | Pants should be of a non-synthetic material. Shoes must cover the entire foot.[6] | |
| Respiratory Protection | Air-purifying respirator | Recommended if working outside a certified chemical fume hood or if dust generation is likely.[6] |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.
1. Preparation:
-
Work within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure all required PPE is correctly worn before handling the chemical.[6]
-
Have an emergency plan and necessary spill containment materials readily available.
2. Handling:
-
Avoid the creation of dust when handling the solid material.[4]
-
Use appropriate tools, such as a spatula or powder funnel, for transferring the compound.[6]
-
Keep the container tightly closed when not in use.[4]
3. Storage:
-
Store in a dry, well-ventilated place.[4]
-
Recommended storage temperature is between 2-30°C.[8]
-
Store away from strong oxidizing agents.[4]
4. Cleanup and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.[6]
-
Wash hands thoroughly with soap and water after handling.[4][6]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Chemical Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Solvents: Collect in a designated, labeled, and sealed hazardous waste container, separated by solvent type (halogenated or non-halogenated) as per institutional guidelines.[6]
-
Empty Containers: Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container according to institutional guidelines.[6]
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C16H23NO5 |
| Molecular Weight | 309.36 g/mol [8] |
| Appearance | White to off-white solid/powder[4][8] |
| Storage Temperature | 2-30°C[8] |
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. N-(tert-Butoxycarbonyl)-O-benzyl-D-threonine | 69355-99-3 [chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Boc-Thr(Bzl)-OH Novabiochem® | 15260-10-3 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
